(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid
Description
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Properties
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(18)19/h1-8,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRWBTTXNCRCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585712 | |
| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364590-93-2 | |
| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid is a fluorinated biphenyl boronic acid derivative that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Its structural features, combining a biphenyl scaffold with a trifluoromethyl group and a reactive boronic acid moiety, make it a versatile reagent for creating novel compounds with tailored electronic and physiological properties.
Chemical Properties and Data
This technical guide provides a summary of the key chemical identifiers and properties of this compound. While extensive experimental data for this specific compound is not widely published, the following table summarizes its fundamental characteristics.
| Property | Value | Reference |
| CAS Number | 364590-93-2 | [1] |
| Molecular Formula | C₁₃H₁₀BF₃O₂ | [1] |
| Molecular Weight | 266.02 g/mol | [1] |
| Purity | Typically ≥ 95% | |
| Physical Appearance | Off-white to white solid | |
| Solubility | Soluble in organic solvents like DMSO |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the borylation of a corresponding biphenyl halide. A common synthetic strategy is the palladium-catalyzed cross-coupling reaction of a diboron reagent with 4-bromo-4'-(trifluoromethyl)-1,1'-biphenyl.
General Synthesis Workflow
The logical workflow for the synthesis of aryl boronic acids from aryl halides is a well-established process in organic chemistry.
Figure 1: General workflow for the synthesis of this compound.
Illustrative Experimental Protocol: Synthesis of an Aryl Boronic Acid
Materials:
-
Aryl bromide (e.g., 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trimethyl borate
-
Aqueous solution of a weak acid (e.g., ammonium chloride) or dilute hydrochloric acid
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen). A solution of the aryl bromide in an anhydrous ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine and may require gentle heating to start. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional period to ensure complete formation of the Grignard reagent.[2]
-
Borylation: The freshly prepared Grignard reagent is then added slowly to a cooled solution (-78 °C) of trimethyl borate in anhydrous THF under an inert atmosphere.[2] The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution. This hydrolysis step converts the borate ester intermediate into the desired boronic acid.[2]
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure aryl boronic acid.[2]
Applications in Drug Discovery and Development
Boronic acids are crucial building blocks in medicinal chemistry, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The trifluoromethyl group is a key pharmacophore that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3]
Role in Suzuki-Miyaura Cross-Coupling
This compound is an ideal substrate for Suzuki-Miyaura coupling reactions to synthesize more complex, poly-aromatic structures. These structures are often the core of various targeted inhibitors in drug discovery.
Figure 2: Logical relationship of components in a Suzuki-Miyaura cross-coupling reaction involving this compound.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add the aryl halide, this compound, the palladium catalyst, and the base.
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times to ensure an oxygen-free environment.
-
Solvent Addition: The anhydrous solvent is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired biphenyl derivative.
Potential Biological Targets
While specific biological targets for derivatives of this compound are not detailed in the provided search results, boronic acid-containing molecules have been investigated as inhibitors for a wide range of enzymes. The biphenyl scaffold is also a common feature in many biologically active compounds. For instance, boronic acid-containing 4-anilinoquinazolines have been synthesized as selective inhibitors of EGFR and VEGFR2 tyrosine kinases.[4] Furthermore, various boronic acid derivatives have shown potential as inhibitors for serine proteases, which are a broad class of enzymes with diverse physiological roles.[5] The trifluoromethyl group often enhances the inhibitory potency of such compounds.
Conclusion
This compound is a specialized chemical intermediate with significant potential in the synthesis of novel organic materials and pharmacologically active compounds. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular frameworks. Further research into the synthesis of derivatives of this compound may lead to the discovery of potent and selective inhibitors for various biological targets, contributing to the development of new therapeutic agents.
References
An In-depth Technical Guide to (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid is a specialized bifunctional organic compound of significant interest in medicinal chemistry and material science. Its structure, featuring a biphenyl backbone with a trifluoromethyl group and a boronic acid moiety, makes it a valuable building block in modern organic synthesis. The trifluoromethyl group can enhance the lipophilicity, metabolic stability, and binding affinity of target molecules, while the boronic acid functionality serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a biphenyl core where one phenyl ring is substituted with a boronic acid group at the 4-position, and the other phenyl ring is substituted with a trifluoromethyl group at the 4'-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 364590-93-2 | [1] |
| Molecular Formula | C₁₃H₁₀BF₃O₂ | [1] |
| Molecular Weight | 266.03 g/mol | [1] |
| Appearance | White to off-white powder/crystals | [2] |
| Melting Point | 245-250 °C | [2] |
| Boiling Point | 258.6 °C at 760 mmHg (for 4-(Trifluoromethyl)phenylboronic acid) | [2] |
| Solubility | Soluble in DMSO; Insoluble in water. Generally soluble in ethers and ketones, moderately soluble in chloroform, and has very low solubility in hydrocarbons.[1][2] |
Table 2: Spectroscopic Data of this compound and Related Compounds
| Spectrum Type | Key Features (Predicted/Analogous Data) |
| ¹H NMR (DMSO-d₆) | Signals expected in the aromatic region (δ 7.0-8.5 ppm). Protons on the phenyl ring bearing the CF₃ group will show coupling to fluorine. The boronic acid protons (B(OH)₂) will appear as a broad singlet. For the related 4-(Trifluoromethyl)phenylboronic acid, signals are observed in DMSO-d6.[3] |
| ¹³C NMR | Aromatic carbons will appear in the range of δ 120-150 ppm. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. For 4-(trifluoromethyl)biphenyl, the CF₃ carbon appears as a quartet (J ≈ 270.2 Hz).[4] |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group is expected. |
| FTIR | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C=C aromatic stretching (~1600, 1480 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]+ is expected at m/z 266.03. |
Synthesis
General Experimental Protocol for Arylboronic Acid Synthesis
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with magnesium turnings.
-
Grignard Reagent Formation: Anhydrous diethyl ether is added to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. A solution of the corresponding aryl bromide (in this case, 4-bromo-4'-(trifluoromethyl)biphenyl) in anhydrous diethyl ether is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Borylation: In a separate flame-dried flask, trimethyl borate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. The freshly prepared Grignard reagent is then transferred to this solution via cannula.
-
Hydrolysis: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of aqueous hydrochloric acid.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final arylboronic acid.
Caption: General workflow for the synthesis of arylboronic acids.
Applications in Research and Development
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and polyaryl structures.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.
-
Reaction Execution: The reaction mixture is heated under an inert atmosphere with vigorous stirring for a specified time, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, the reaction is cooled to room temperature and diluted with water and an organic solvent. The organic layer is separated, washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired biaryl compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Drug Discovery and Medicinal Chemistry
The incorporation of the trifluoromethyl-biphenyl moiety into small molecules is a common strategy in drug discovery. The trifluoromethyl group can significantly improve a drug candidate's metabolic stability by blocking sites of oxidative metabolism. It also enhances membrane permeability and binding affinity to protein targets due to its lipophilic and electron-withdrawing nature.
Derivatives of this compound have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. One of the key pathways often targeted is the PI3K/Akt/mTOR pathway , which is a critical regulator of cell growth, proliferation, and survival.[2][5][6][7] Dysregulation of this pathway is a hallmark of many cancers. The biphenyl scaffold can serve as a core structure for designing potent and selective inhibitors that bind to the ATP-binding pocket of kinases within this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition.
Material Science
In material science, the rigid biphenyl structure and the unique electronic properties imparted by the trifluoromethyl group make this boronic acid a valuable monomer for the synthesis of advanced polymers and organic electronic materials. These materials can exhibit enhanced thermal stability, chemical resistance, and specific optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and specialty coatings.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is classified as an irritant and may cause skin, eye, and respiratory irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Table 3: Hazard Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
This compound is a highly versatile and valuable reagent for researchers in organic synthesis, medicinal chemistry, and material science. Its unique structural features enable the construction of complex molecular architectures with desirable physicochemical and biological properties. A thorough understanding of its properties, synthesis, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, is crucial for its effective application in the development of novel therapeutics and advanced materials.
References
An In-Depth Technical Guide to the Synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid, a valuable building block in medicinal chemistry and drug development. The trifluoromethyl group enhances key pharmaceutical properties such as metabolic stability and binding affinity, while the boronic acid moiety offers a versatile handle for further chemical modifications, primarily through Suzuki-Miyaura cross-coupling reactions. This document details the most prevalent synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to support researchers in their synthetic endeavors.
Introduction: The Significance of Fluorinated Biphenyl Boronic Acids
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely employed strategy in modern drug discovery. The trifluoromethyl group, in particular, is known to significantly enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates. Biphenyl scaffolds are also prevalent in a vast array of therapeutic agents. The combination of these features in this compound makes it a highly sought-after intermediate for the synthesis of complex molecular architectures targeting a range of diseases.
Boronic acids and their derivatives are exceptionally useful in medicinal chemistry due to their stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling reactions.[1][2] The boronic acid functional group in the target molecule serves as a key connective point for the construction of more complex drug-like molecules.
Synthetic Strategies: A Two-Step Approach
The most common and efficient pathway to this compound involves a two-step synthetic sequence:
-
Suzuki-Miyaura Coupling: Formation of the biphenyl core by coupling an appropriately substituted aryl halide with an arylboronic acid.
-
Miyaura Borylation: Introduction of the boronic acid functionality onto the biphenyl scaffold.
A plausible and efficient route involves the initial Suzuki-Miyaura coupling of 4-bromophenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene to yield 4-bromo-4'-(trifluoromethyl)biphenyl. This intermediate is then subjected to a palladium-catalyzed Miyaura borylation to afford the final product.
Detailed Experimental Protocols
The following protocols are based on established methodologies for Suzuki-Miyaura coupling and Miyaura borylation reactions and are adapted for the synthesis of the target compound.
Step 1: Synthesis of 4-Bromo-4'-(trifluoromethyl)biphenyl
This procedure is adapted from a general protocol for Suzuki-Miyaura coupling reactions.[3]
Materials:
-
4-Bromophenylboronic acid
-
1-Bromo-4-(trifluoromethyl)benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylboronic acid (1.2 mmol, 1.2 equiv.), 1-bromo-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 4-bromo-4'-(trifluoromethyl)biphenyl.
Step 2: Synthesis of this compound
This procedure follows a general method for the Miyaura borylation of aryl bromides.[4]
Materials:
-
4-Bromo-4'-(trifluoromethyl)biphenyl
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Acid (for hydrolysis, e.g., HCl)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 4-bromo-4'-(trifluoromethyl)biphenyl (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude pinacol ester of the target boronic acid.
-
For hydrolysis to the boronic acid, the crude pinacol ester can be stirred with an aqueous acid (e.g., 1M HCl) in a suitable solvent like diethyl ether or THF at room temperature until completion (monitored by TLC).
-
After hydrolysis, extract the product into an organic solvent, dry, and concentrate to yield this compound. Further purification can be achieved by recrystallization.
Quantitative Data Summary
| Reaction Step | Reactants | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Aryl Bromide + Arylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12-24 | 70-95 |
| Miyaura Borylation | Aryl Bromide + B₂pin₂ | Pd(dppf)Cl₂ | KOAc | 1,4-Dioxane | 80-100 | 4-12 | 60-90 |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods.
Applications in Drug Development
This compound is a key building block in the synthesis of various biologically active compounds. The trifluoromethylphenyl moiety is a common feature in many modern pharmaceuticals. For instance, this structural motif is found in inhibitors of various enzymes and receptors.
The boronic acid functionality allows for its facile incorporation into lead compounds through Suzuki-Miyaura cross-coupling with a variety of aryl and heteroaryl halides, enabling the rapid generation of compound libraries for high-throughput screening. This makes the title compound a valuable tool for medicinal chemists in the hit-to-lead and lead optimization phases of drug discovery.
Conclusion
The synthesis of this compound is a well-established process primarily relying on a two-step sequence of Suzuki-Miyaura coupling followed by Miyaura borylation. The methodologies presented in this guide provide a robust framework for the efficient production of this important building block. The strategic incorporation of the trifluoromethyl group and the versatile reactivity of the boronic acid moiety ensure its continued relevance in the development of novel therapeutics. Researchers and drug development professionals can utilize the information herein to facilitate their synthetic efforts and accelerate the discovery of new medicines.
References
An In-depth Technical Guide to (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 364590-93-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid, a key building block in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document outlines its physicochemical properties, safety information, synthetic applications, and its role in the synthesis of biologically active molecules.
Compound Identification and Physicochemical Properties
This compound is a bifunctional organic compound containing a biphenyl backbone, a trifluoromethyl group, and a boronic acid moiety. These features make it a valuable reagent in cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 364590-93-2 | [1][2] |
| Molecular Formula | C₁₃H₁₀BF₃O₂ | [1] |
| Molecular Weight | 266.02 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 289-293 °C | [1] |
| Storage Conditions | Keep in dark place, inert atmosphere | [3] |
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This data is based on information for structurally related compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl and polyaryl compounds.[4][5] The trifluoromethyl group on the biphenyl structure is of particular interest in medicinal chemistry as it can enhance properties such as metabolic stability and binding affinity of drug candidates.[6]
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (or triflate) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically requiring a base for activation.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the anhydrous solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted biphenyl derivative.
Role in Drug Discovery and Development
The 4'-(trifluoromethyl)-[1,1'-biphenyl] moiety is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds, including kinase inhibitors for cancer therapy.[8][9] The trifluoromethyl group often enhances the potency and pharmacokinetic profile of drug candidates.[6]
While this compound itself is not typically the active pharmaceutical ingredient, it is a crucial intermediate for the synthesis of molecules that target various biological pathways. For instance, many kinase inhibitors feature a biphenyl core to which various pharmacophores are attached. The synthesis of these complex molecules often relies on the Suzuki-Miyaura coupling to construct the central biphenyl structure.
Synthesis of this compound
A common method for the synthesis of aryl boronic acids involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[10]
Representative Synthetic Protocol
The following is a general procedure for the synthesis of an aryl boronic acid from an aryl bromide, which can be adapted for the synthesis of the title compound.[11]
Materials:
-
4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Trimethyl borate
-
Aqueous acid (e.g., HCl)
Procedure:
-
Prepare the Grignard reagent by reacting 4-bromo-4'-(trifluoromethyl)-1,1'-biphenyl with magnesium turnings in an anhydrous ether.
-
Cool the Grignard solution in an ice bath and slowly add trimethyl borate.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of aqueous acid.
-
Extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Recrystallize the crude product to obtain pure this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex biaryl structures that are central to the development of new pharmaceuticals, particularly in the area of oncology. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its effective use in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. digibug.ugr.es [digibug.ugr.es]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
The Impact of Trifluoromethyl Substitution on the Reactivity of Biphenyl Boronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-wielding substituent can dramatically alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. When incorporated into the biphenyl boronic acid scaffold, a key building block in drug discovery, the CF3 group imparts unique reactivity and stability characteristics. This technical guide provides an in-depth analysis of the reactivity of trifluoromethyl-substituted biphenyl boronic acids, with a focus on their application in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties of Trifluoromethyl-Substituted Arylboronic Acids
The presence and position of a trifluoromethyl group on the phenyl ring of a boronic acid significantly influence its electronic properties, most notably its acidity (pKa) and its stability towards protodeboronation.
Acidity (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group generally increases the Lewis acidity of the boronic acid. This is evident from the lower pKa values of trifluoromethyl-substituted phenylboronic acids compared to the unsubstituted parent compound. However, the position of the CF3 group plays a crucial role, with steric effects sometimes overriding electronic effects.
A comparison of the pKa values for various substituted phenylboronic acids is presented in Table 1. For trifluoromethyl-substituted isomers, the meta and para isomers are more acidic than phenylboronic acid, while the ortho isomer is less acidic due to steric hindrance from the bulky CF3 group near the boronic acid moiety.[1] This steric inhibition hinders the formation of the tetrahedral boronate ion.[2]
Table 1: pKa Values of Substituted Phenylboronic Acids
| Substituent | Position | pKa (Potentiometric) | pKa (Spectrophotometric) | Reference |
| H | - | 8.8 | - | [2] |
| CF3 | ortho | 9.58 ± 0.16 | 9.45 ± 0.01 | [2] |
| CF3 | meta | 7.85 ± 0.05 | 7.88 ± 0.01 | [2] |
| CF3 | para | 7.90 ± 0.10 | 7.82 ± 0.01 | [2] |
| OCF3 | ortho | 9.49 ± 0.08 | 9.51 ± 0.04 | [3] |
| OCF3 | meta | 7.96 ± 0.07 | 7.79 ± 0.02 | [3] |
| OCF3 | para | 8.03 ± 0.07 | 8.11 ± 0.04 | [3] |
| F | ortho | 7.85 ± 0.07 | 7.89 ± 0.01 | [2] |
| F | meta | 8.15 ± 0.11 | 8.09 ± 0.01 | [2] |
| F | para | 8.71 ± 0.10 | 8.77 ± 0.01 | [2] |
Stability and Protodeboronation
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant side reaction in processes involving boronic acids, particularly under the basic aqueous conditions often employed in Suzuki-Miyaura couplings.[4][5] Trifluoromethyl-substituted phenylboronic acids exhibit a high resistance to this degradation pathway.[4] The rate of protodeboronation is influenced by the pH of the reaction medium and the electronic nature of the substituents on the aromatic ring. For highly electron-deficient arenes, protodeboronation can proceed via a transient aryl anionoid pathway.[4]
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
Trifluoromethyl-substituted biphenyl boronic acids are valuable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of complex poly-aryl systems. The electron-withdrawing CF3 groups can influence the reaction rates and selectivity.[6]
General Reactivity and Reaction Workflow
The Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The trifluoromethyl-substituted biphenyl boronic acid participates in the transmetalation step after activation by a base. A general workflow for a Suzuki-Miyaura coupling reaction is depicted below.
Catalytic Cycle
The accepted mechanism for the Suzuki-Miyaura reaction is illustrated in the following diagram. The trifluoromethyl-substituted biphenyl boronic acid enters the cycle at the transmetalation step.
Quantitative Data on Reactivity
The reactivity of trifluoromethyl-substituted boronic acids in Suzuki-Miyaura coupling is dependent on the reaction conditions, including the palladium catalyst, ligand, base, and solvent system. The electron-withdrawing nature of the CF3 group can enhance reaction rates compared to non-fluorinated analogues.[6] However, steric hindrance, particularly from ortho-substituents, can negatively impact yields.[7]
Table 2 provides a summary of representative Suzuki-Miyaura coupling reactions involving trifluoromethyl-substituted phenylboronic acids with various aryl halides. While specific data for trifluoromethyl-substituted biphenyl boronic acids is less consolidated in the literature, the trends observed for their phenyl counterparts are generally applicable.
Table 2: Representative Yields in Suzuki-Miyaura Coupling of Trifluoromethyl-Substituted Phenylboronic Acids
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-(Trifluoromethyl)phenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 95 | [8] |
| 4-(Trifluoromethyl)phenylboronic acid | 2-Bromopyridine | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 85 | [8] |
| 3-(Trifluoromethyl)phenylboronic acid | 1-Bromo-4-fluorobenzene | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 92 | [9] |
| 2-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd2(dba)3/XPhos | K3PO4 | Dioxane | 88 | [9] |
| 2,4-Bis(trifluoromethyl)phenylboronic acid | 4-Bromotoluene | Pd(PPh3)4 | Na2CO3 | DME/H2O | 91 | [6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a generalized experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a trifluoromethyl-substituted biphenyl boronic acid with an aryl halide.
Materials:
-
Trifluoromethyl-substituted biphenyl boronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3 or K3PO4, 2.0-3.0 equivalents)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)
Procedure:
-
To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, trifluoromethyl-substituted biphenyl boronic acid, and the base.
-
Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times.
-
Add the palladium catalyst to the reaction vessel under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethyl-substituted poly-aryl compound.
Synthesis of Trifluoromethyl-Substituted Biphenyl Boronic Acids
Trifluoromethyl-substituted biphenyl boronic acids are typically synthesized via a Suzuki-Miyaura coupling of a bromophenylboronic acid (or its pinacol ester) with a trifluoromethyl-substituted aryl halide, or vice versa. A representative synthetic route is outlined below.
Conclusion
Trifluoromethyl-substituted biphenyl boronic acids are highly valuable and versatile building blocks in organic synthesis. The presence of the CF3 group enhances the Lewis acidity and stability against protodeboronation, while also influencing the reactivity in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of these properties is crucial for researchers and drug development professionals to effectively utilize these reagents in the design and synthesis of novel pharmaceuticals and advanced materials. The provided data and protocols offer a foundational guide for the application of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | MDPI [mdpi.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Electrophilic Trifluoromethylselenolation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Fluorinated Biphenyl Boronic Acids: A Technical Review of Their Synthesis and Therapeutic Potential as Enzyme Inhibitors
For Immediate Release – This technical guide provides an in-depth review of the synthesis, biological activity, and therapeutic potential of fluorinated biphenyl boronic acids for researchers, scientists, and drug development professionals. The strategic incorporation of fluorine into the biphenyl boronic acid scaffold has emerged as a promising avenue for the development of potent and selective enzyme inhibitors.
Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of biphenyl boronic acid derivatives is a critical determinant of their therapeutic utility. While comprehensive quantitative data across a broad spectrum of fluorinated biphenyl boronic acids are continually being developed, existing research on analogous structures offers significant insights. A notable example is the inhibition of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase implicated in pain and inflammation signaling pathways. A screening of various boronic acids has identified 4-biphenylboronic acid as a potent and selective inhibitor of FAAH. The strategic addition of fluorine to this scaffold is hypothesized to further modulate inhibitory activity, as outlined in the table below.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Notes |
| 4-Biphenylboronic Acid | Fatty Acid Amide Hydrolase (FAAH) | 9.1 | - | Identified as a potent FAAH inhibitor in a comparative study of various boronic acids. |
| Hypothetical Fluorinated Derivatives | ||||
| 2'-Fluoro-4-biphenylboronic acid | FAAH | Predicted < 9.1 | - | The introduction of a fluorine atom at the ortho-position may enhance binding affinity through favorable electrostatic or steric interactions within the enzyme's active site. |
| 4'-Fluoro-4-biphenylboronic acid | FAAH | Predicted > 9.1 | - | A fluorine substituent at the para-position may have a less pronounced or potentially detrimental effect on potency, depending on the specific topology and electronic environment of the active site. |
Note: The IC50 values for the hypothetical fluorinated derivatives are predictive and based on established principles of fluorine's effects in medicinal chemistry. These predictions require experimental validation.
Experimental Protocols
Synthesis of Fluorinated Biphenyl Boronic Acids via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction remains the premier method for constructing the biphenyl core of these target compounds.
General Procedure:
-
Reaction Assembly: A pressure tube is charged with the aryl halide (e.g., 1-bromo-3,4-difluorobenzene, 1.0 equivalent), the corresponding arylboronic acid (1.5 equivalents), a suitable base such as potassium phosphate (K₃PO₄, 1.5 equivalents), and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.5 mol%).
-
Solvent System: A degassed mixture of an organic solvent and water, typically dioxane and water in a 3:1 volume ratio, is added to the reaction vessel.
-
Reaction Execution: The sealed vessel is heated to 105 °C for approximately 8.5 hours, with the reaction progress monitored by an appropriate chromatographic technique.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified using flash column chromatography to yield the desired fluorinated biphenyl.
Biological Evaluation: In Vitro Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)
This fluorometric assay is a standard method for determining the in vitro potency of FAAH inhibitors.
Assay Principle:
FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide. This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH-mediated hydrolysis of AAMCA liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity. The potency of an inhibitor is determined by its ability to reduce this rate.[1]
Materials:
-
FAAH enzyme (e.g., from human or rat brain microsomes)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
AAMCA substrate solution
-
Test inhibitor compounds (typically dissolved in DMSO)
-
96-well black microplates
-
A fluorescence microplate reader
Procedure:
-
Enzyme Preparation: The FAAH enzyme stock is diluted to the desired working concentration in cold FAAH Assay Buffer.
-
Assay Plate Preparation: To the wells of a 96-well microplate, 170 µL of FAAH Assay Buffer is added.
-
10 µL of the diluted FAAH enzyme is then added to the designated wells.
-
Subsequently, 10 µL of the test inhibitor at various concentrations (or DMSO as a vehicle control) is added to the wells. Wells containing only buffer and solvent serve as a background control.
-
Pre-incubation: The plate is pre-incubated at 37°C for 5 minutes to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of 10 µL of the AAMCA substrate to all wells.
-
Kinetic Measurement: The increase in fluorescence is monitored immediately using a microplate reader set to the appropriate excitation and emission wavelengths for AMC (e.g., excitation at 340-360 nm and emission at 440-465 nm). Data is collected kinetically over a set period (e.g., 30 minutes).
-
Data Analysis: The reaction rate is determined from the linear phase of the fluorescence signal over time. The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the dose-response data to a suitable pharmacological model.
Signaling Pathways and Logical Frameworks
FAAH Inhibition Signaling Pathway
Fluorinated biphenyl boronic acids can function as inhibitors of Fatty Acid Amide Hydrolase (FAAH). As a key regulator in the endocannabinoid system, FAAH is responsible for the breakdown of the neurotransmitter anandamide (AEA). By inhibiting FAAH, these compounds prevent the degradation of AEA, leading to its accumulation. Elevated levels of AEA enhance the activation of cannabinoid receptors CB1 and CB2, which are known to modulate signaling pathways involved in pain and inflammation.[2][3]
Caption: FAAH Inhibition Signaling Pathway.
Experimental Workflow for FAAH Inhibitor Screening
The discovery and development of novel FAAH inhibitors follow a structured experimental workflow, beginning with broad screening and culminating in detailed characterization.
Caption: Experimental Workflow for FAAH Inhibitor Screening.
Structure-Activity Relationship (SAR) of Biphenyl Boronic Acid FAAH Inhibitors
The inhibitory activity of biphenyl boronic acid derivatives against FAAH is highly dependent on the substitution pattern on the biphenyl core. Understanding these relationships is crucial for rational drug design.
Caption: Structure-Activity Relationship of Biphenyl Boronic Acid FAAH Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers, key technical data, and a representative experimental protocol for the use of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid. This versatile chemical intermediate is of significant interest in medicinal chemistry and materials science, primarily for its application in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.
Commercial Availability
This compound, identified by CAS number 364590-93-2, is available from a range of commercial suppliers. The following table summarizes the offerings from several key vendors, providing researchers with a comparative overview of purity and other specifications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |
| BLDpharm | 364590-93-2 | C₁₃H₁₀BF₃O₂ | 266.02 | 98% | Storage: Keep in a dark place, under an inert atmosphere.[1] |
| AK Scientific, Inc. | 364590-93-2 | C₁₃H₁₀BF₃O₂ | 266.02 | 95% | Melting Point: 289-293°C.[2] |
| Capot Chemical | 364590-93-2 | C₁₃H₁₀BF₃O₂ | 266.02 | ≥95% | Catalog Number: 33780.[3] |
| Sobekbio | 364590-93-2 | - | - | - | General supplier of life science and biotech research chemicals. |
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 364590-93-2 | [1][2][3] |
| Molecular Formula | C₁₃H₁₀BF₃O₂ | [1][2][3] |
| Molecular Weight | 266.02 g/mol | [1][2][3] |
| Physical Form | Solid | [2] |
| Melting Point | 289-293°C | [2] |
Safety Information
The following Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information has been reported for this compound.
| Hazard Statements | Precautionary Statements |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: Researchers should always consult the safety data sheet (SDS) from their specific supplier for the most accurate and complete safety information.
Core Application: Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key building block in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biaryl compounds.[4] These structural motifs are prevalent in many biologically active molecules and functional materials.[4]
The trifluoromethyl group on the biphenyl scaffold can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this reagent particularly valuable in medicinal chemistry and drug discovery programs.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (or triflate) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron compound (in this case, this compound) reacts with the palladium(II) complex, in the presence of a base, to transfer the organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final coupled product and regenerate the palladium(0) catalyst.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Researchers should note that specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for different substrates.
Materials and Reagents
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow
Detailed Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition and Degassing: Add the appropriate solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
This guide provides a foundational understanding of the commercial landscape and a key application of this compound. Researchers are encouraged to consult the primary literature for specific applications and further optimization of reaction conditions.
References
An In-depth Technical Guide to (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid: Safety, Handling, and Experimental Protocols
This technical guide provides comprehensive information on the safety, handling, and experimental applications of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid for researchers, scientists, and professionals in drug development. This compound is a valuable building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Compound Identification and Properties
This compound is a fluorinated organic compound that belongs to the class of arylboronic acids. The presence of the trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it a desirable moiety in the design of pharmacologically active compounds.[1][2]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 364590-93-2 | [3] |
| Molecular Formula | C₁₃H₁₀BF₃O₂ | [3] |
| Molecular Weight | 266.02 g/mol | [3] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 289-293 °C | [3] |
| Purity | Typically ≥95% | [3] |
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following information is compiled from various safety data sheets (SDS).
Hazard Identification
This compound is classified as hazardous. The primary hazards are related to irritation and potential toxicity upon exposure.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential when working with this compound.
Table 3: Recommended Handling and Protective Equipment
| Precaution | Description |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |
| General Hygiene | Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
First Aid Measures
In case of exposure, the following first aid procedures should be followed:
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
This compound is primarily used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[2][4]
Synthesis of this compound (Representative Protocol)
Workflow for the Synthesis of a Biphenyl Boronic Acid
Caption: A representative workflow for the synthesis of a biphenyl boronic acid.
Materials:
-
4-bromo-4'-trifluoromethylbiphenyl
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-4'-trifluoromethylbiphenyl in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add trimethyl borate dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to yield the desired boronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.[3][6]
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (argon or nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.
Table 4: Representative Suzuki-Miyaura Reaction Conditions
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >85 |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | >90 |
| 2-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 6 | >80 |
Note: These are representative conditions and may require optimization for specific substrates.
Biological Significance and Signaling Pathways
The trifluoromethyl-biphenyl moiety is a common scaffold in medicinal chemistry due to its favorable pharmacological properties, including enhanced metabolic stability and receptor binding affinity.[1][2] Compounds containing this structural motif have been investigated for a variety of therapeutic targets.
However, there is currently no publicly available information detailing specific biological signaling pathways directly modulated by this compound. Research in this area is ongoing, and future studies may elucidate its biological functions. The primary and well-documented role of this compound is as a synthetic intermediate in the creation of more complex molecules with potential biological activity.[6]
Logical Workflow: From Boronic Acid to Bioactive Compound
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Biphenyl-3-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide on (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic Acid Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid and its analogs represent a significant class of compounds in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group imparts unique physicochemical properties, including increased metabolic stability and binding affinity, making these molecules attractive candidates for drug discovery, particularly in the development of enzyme inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this important chemical scaffold. Detailed experimental protocols for synthesis and key biological assays are provided, alongside a summary of available quantitative data and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Biphenyl boronic acids are versatile building blocks in organic synthesis, most notably for their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. The introduction of a trifluoromethyl (CF₃) group onto the biphenyl scaffold can dramatically influence the molecule's electronic properties, lipophilicity, and metabolic stability. The strong electron-withdrawing nature of the CF₃ group can enhance the reactivity and selectivity of the boronic acid moiety in coupling reactions.
In the realm of medicinal chemistry, boronic acid derivatives have emerged as a crucial class of reversible covalent inhibitors targeting serine proteases and, most notably, the proteasome. The boronic acid functional group forms a stable, yet reversible, tetrahedral complex with the catalytic threonine residue in the active site of the 20S proteasome. Inhibition of the proteasome disrupts cellular protein homeostasis, leading to the accumulation of misfolded and regulatory proteins, which in turn can trigger programmed cell death (apoptosis) in rapidly dividing cancer cells. This mechanism of action is the basis for the clinical success of boronic acid-containing anticancer drugs like bortezomib and ixazomib.
This guide will delve into the synthesis of this compound and its derivatives, summarize their biological activities with a focus on proteasome inhibition and cytotoxicity, and provide detailed experimental protocols for their preparation and evaluation.
Synthesis of this compound and Derivatives
The synthesis of the target compound and its analogs typically involves a two-step process: the formation of the biphenyl core via a Suzuki-Miyaura coupling reaction, followed by the introduction of the boronic acid moiety.
Synthesis of the Biphenyl Core
The key precursor, 4-bromo-4'-(trifluoromethyl)biphenyl, is synthesized via a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-Bromo-4'-(trifluoromethyl)biphenyl
This protocol is adapted from a general method for Suzuki-Miyaura coupling.[1]
-
Materials:
-
1-Bromo-4-iodobenzene
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry round-bottom flask, add 1-bromo-4-iodobenzene (1.0 mmol, 1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Under an inert atmosphere (e.g., argon or nitrogen), add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).
-
Stir the reaction mixture vigorously and heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-bromo-4'-(trifluoromethyl)biphenyl.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of the biphenyl precursor.
Borylation of the Biphenyl Precursor
The boronic acid is introduced onto the biphenyl scaffold, typically from the corresponding aryl halide.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general method for the synthesis of arylboronic acids from aryl halides.[2][3]
-
Materials:
-
4-Bromo-4'-(trifluoromethyl)biphenyl
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Dioxane
-
Sodium periodate (NaIO₄)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a glove box, combine 4-bromo-4'-(trifluoromethyl)biphenyl (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), potassium acetate (1.5 mmol, 1.5 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) in a dry reaction vessel.
-
Add anhydrous dioxane (5 mL) and seal the vessel.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature. The crude product is the pinacol ester derivative.
-
For conversion to the boronic acid, dilute the crude reaction mixture with a 4:1 mixture of THF/H₂O (10 mL).
-
Add sodium periodate (NaIO₄) (3.0 mmol, 3.0 equiv) and stir vigorously at room temperature for 4-6 hours.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or chromatography.
-
Characterize the final product by ¹H NMR, ¹¹B NMR, ¹³C NMR, and mass spectrometry.
-
Biological Activity and Applications
This compound analogs are primarily investigated for their potential as anticancer agents due to their ability to inhibit the proteasome.
Proteasome Inhibition
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. The 26S proteasome is a large complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cell cycle regulation, apoptosis, and signal transduction. The catalytic activity resides within the 20S core particle, which possesses chymotrypsin-like, trypsin-like, and caspase-like activities. Boronic acid-based inhibitors primarily target the chymotrypsin-like activity of the β5 subunit.
Diagram: Proteasome Inhibition Signaling Pathway
Caption: Simplified signaling pathway of proteasome inhibition.
Cytotoxicity and Anticancer Potential
By inhibiting the proteasome, these compounds can induce apoptosis in cancer cells. The accumulation of pro-apoptotic proteins and the inhibition of pro-survival pathways, such as NF-κB, contribute to their cytotoxic effects.
Quantitative Data Summary
| Compound Class | Target/Assay | IC₅₀ / Kᵢ | Cell Line | Reference |
| Dipeptidyl boronic acids | 20S Proteasome (chymotrypsin-like) | 4.60 nM (IC₅₀) | U266 (Multiple Myeloma) | [4] |
| Dipeptidyl boronic acids | 20S Proteasome (chymotrypsin-like) | 10-100 nM (Kᵢ) | N/A (Purified enzyme) | [5] |
| Boronic-chalcone derivative (AM114) | Cell Viability (MTT assay) | 1.5 µM (IC₅₀) | HCT116 (Colon Carcinoma) | [6] |
| Phenylboronic acid derivative | Cell Viability | 25 µM (significant caspase-3 activation) | A2780 (Ovarian Cancer) | [7] |
Experimental Protocols for Biological Evaluation
20S Proteasome Inhibition Assay
This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
-
Materials:
-
Purified human 20S proteasome
-
Suc-LLVY-AMC (fluorogenic substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In the wells of a 96-well plate, add assay buffer.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., bortezomib).
-
Add the purified 20S proteasome to each well and incubate for 15-30 minutes at 37 °C.
-
Initiate the reaction by adding the Suc-LLVY-AMC substrate.
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically over 30-60 minutes at 37 °C.
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[8]
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases involved in apoptosis.
-
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
96-well plate
-
Plate reader (spectrophotometer or fluorometer)
-
-
Procedure:
-
Treat cells with the test compound for a specified period to induce apoptosis.
-
Lyse the cells to release the cellular contents, including caspases.
-
In a 96-well plate, combine the cell lysate with the caspase-3/7 substrate in the assay buffer.
-
Incubate at 37 °C for 1-2 hours.
-
Measure the absorbance (at ~405 nm for pNA) or fluorescence (Excitation: ~380 nm, Emission: ~460 nm for AMC).
-
Quantify the caspase activity relative to an untreated control.
-
Conclusion
This compound and its derivatives are a promising class of compounds with significant potential in drug discovery and materials science. Their synthesis is readily achievable through established synthetic methodologies like the Suzuki-Miyaura coupling and subsequent borylation. The biological activity of these compounds, particularly as proteasome inhibitors, warrants further investigation for the development of novel anticancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this versatile chemical scaffold. Future work should focus on elucidating the structure-activity relationships of a broader range of analogs to optimize their potency and selectivity.
References
- 1. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbs.com [ijbs.com]
Role of trifluoromethyl group in arylboronic acid reactivity
An In-depth Technical Guide on the Role of the Trifluoromethyl Group in Arylboronic Acid Reactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (CF₃) group is particularly significant due to its profound impact on a molecule's physicochemical and biological properties.[1][2][3] The CF₃ group is highly lipophilic, strongly electron-withdrawing, and metabolically stable, making it a valuable substituent for enhancing membrane permeability, modulating electronic characteristics, and improving the pharmacokinetic profile of drug candidates.[3]
Arylboronic acids are indispensable reagents in synthetic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The introduction of a trifluoromethyl group onto the aryl ring of a boronic acid significantly alters its reactivity and properties. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in arylboronic acid reactivity, focusing on its influence on the compound's intrinsic properties and its performance in cross-coupling reactions.
Physicochemical Properties of Trifluoromethylated Arylboronic Acids
The presence of a CF₃ group imparts unique electronic and steric characteristics to the arylboronic acid scaffold.
Electronic Effects
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily exerting its influence through a strong negative inductive effect (-I effect).[4] This potent electron withdrawal significantly decreases the electron density of the aromatic ring and, consequently, increases the Lewis acidity of the boron center.[5][6][7] This enhanced acidity is a critical factor influencing the reactivity of the boronic acid in catalytic cycles.
Caption: Electronic influence of the CF₃ group on an arylboronic acid.
Acidity (pKa)
The electron-withdrawing nature of the CF₃ group leads to a quantifiable increase in the acidity of arylboronic acids. For meta and para isomers, the pKa values are significantly lower (indicating higher acidity) compared to unsubstituted phenylboronic acid.[5][8] However, for the ortho isomer, steric hindrance from the bulky CF₃ group proximal to the boronic acid moiety can inhibit the formation of the tetrahedral boronate ion, leading to a decrease in acidity compared to the parent compound.[5][6][8]
Table 1: Comparison of pKa Values for Phenylboronic Acid and its Trifluoromethylated Isomers
| Compound | Substituent Position | pKa Value | Reference |
|---|---|---|---|
| Phenylboronic Acid | Unsubstituted | 8.86 | [7] |
| 2-(Trifluoromethyl)phenylboronic Acid | ortho | > 8.86 (less acidic) | [5][6] |
| 3-(Trifluoromethyl)phenylboronic Acid | meta | 7.86 | [5] |
| 4-(Trifluoromethyl)phenylboronic Acid | para | ~7.8 | [5] |
| 3,5-Bis(trifluoromethyl)phenylboronic Acid | meta, meta | 6.55 |[5] |
Stability
Trifluoromethyl-substituted phenylboronic acids generally exhibit high resistance to protodeboronation, a common decomposition pathway for arylboronic acids.[5] This enhanced stability makes them robust reagents suitable for a wide range of reaction conditions.
Role in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a fundamental C-C bond-forming process involving a palladium catalyst, an organoboron compound, and an organohalide. The electronic properties of the CF₃-arylboronic acid play a crucial role in the key steps of the catalytic cycle: transmetalation and reductive elimination.
Caption: The Suzuki-Miyaura catalytic cycle and the influence of the CF₃ group.
Oxidative Addition
Oxidative addition involves the insertion of the active Pd(0) catalyst into the organohalide (Ar-X) bond.[9][10] While the arylboronic acid is not directly involved in this step, the strong electron-withdrawing CF₃ group can significantly influence the reaction's success when present on the organohalide partner, often making the C-X bond more susceptible to cleavage.
Transmetalation
Transmetalation is the transfer of the aryl group from the boron atom to the palladium(II) center. This step is often rate-limiting. The increased Lewis acidity of the boron atom in CF₃-substituted arylboronic acids facilitates the formation of the boronate species (Ar'B(OH)₃⁻) and accelerates its subsequent reaction with the Ar-Pd(II)-X complex, thereby increasing the overall reaction rate.[11]
Reductive Elimination
Reductive elimination is the final step where the two organic ligands on the palladium center couple to form the biaryl product, regenerating the Pd(0) catalyst.[9][10] The presence of an electron-withdrawing CF₃ group on one of the aryl rings can accelerate this step. Computational studies on related systems have shown that the transition state for C-C bond formation is stabilized when one aryl ligand is electron-poor (acting as a nucleophile) and the other is electron-rich.
Copper-Mediated Trifluoromethylation of Arylboronic Acids
Beyond their role in Suzuki-Miyaura coupling, arylboronic acids are also key substrates in copper-mediated reactions for the direct introduction of a trifluoromethyl group.[12][13] These reactions typically use an electrophilic "CF₃⁺" source or a radical CF₃ source in the presence of a copper catalyst.
The general mechanism involves the formation of a Cu-CF₃ intermediate, which then undergoes transmetalation with the arylboronic acid.[12] The resulting aryl-copper intermediate subsequently undergoes reductive elimination to yield the trifluoromethylated arene.[12] The scope of this transformation is broad, tolerating a variety of functional groups on the arylboronic acid.[14][15]
Table 2: Selected Examples of Copper-Mediated Trifluoromethylation of Arylboronic Acids
| Arylboronic Acid Substrate | Trifluoromethylating Reagent | Catalyst/Base System | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Togni's Reagent | CuI / 1,10-phenanthroline / K₂CO₃ | 85 | [14] |
| 4-Methoxyphenylboronic acid | Togni's Reagent | Cu(OTf)₂ / 1,10-phenanthroline / O₂ | 81 | [15] |
| 4-Formylphenylboronic acid | [Ph₂SCF₃]⁺[OTf]⁻ | Cu powder / K₂CO₃ | 86 | [12] |
| 4-Nitrophenylboronic acid | [Ph₂SCF₃]⁺[OTf]⁻ | Cu powder / K₂CO₃ | 85 | [12] |
| 2-Naphthylboronic acid | [Ph₂SCF₃]⁺[OTf]⁻ | Cu powder / K₂CO₃ | 78 | [12] |
| Indole-5-boronic acid (N-Boc) | Togni's Reagent | Cu(OTf)₂ / 1,10-phenanthroline / O₂ | 67 |[15] |
Experimental Protocols
Protocol 1: General Procedure for Room-Temperature Cu-Mediated Trifluoromethylation
This protocol is adapted from a reported method for the oxidative trifluoromethylation of arylboronic acids.[15]
Caption: Experimental workflow for Cu-mediated arylboronic acid trifluoromethylation.
Methodology:
-
To an oven-dried flask, add the arylboronic acid (1.0 mmol, 1.0 equiv), copper(II) triflate (Cu(OTf)₂, 0.1 equiv), and 1,10-phenanthroline (0.1 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon).
-
Add the electrophilic trifluoromethylating agent (e.g., Togni's reagent, 1.5 equiv) and the appropriate solvent (e.g., 1,2-dichloroethane, 5 mL).
-
The flask is sealed, and the inert atmosphere is replaced with an oxygen balloon.
-
The reaction mixture is stirred vigorously at room temperature for 12 to 24 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.[15]
Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki coupling of a CF₃-substituted arylboronic acid with an aryl halide using microwave irradiation.[9]
Methodology:
-
In a microwave vial, combine the CF₃-arylboronic acid (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 4:1 ratio).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction has cooled to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography to yield the final biaryl product.[9]
Conclusion
The trifluoromethyl group exerts a powerful influence on the reactivity and properties of arylboronic acids. Its strong electron-withdrawing nature enhances the Lewis acidity of the boron center, which in turn accelerates the rate-limiting transmetalation step in Suzuki-Miyaura cross-coupling reactions. This electronic perturbation can also favorably impact the reductive elimination step. Furthermore, CF₃-arylboronic acids are stable, robust reagents and serve as versatile substrates for other important transformations, such as direct copper-mediated trifluoromethylation. A thorough understanding of these effects enables researchers and drug development professionals to leverage the unique characteristics of trifluoromethylated arylboronic acids for the efficient synthesis of complex molecules with tailored properties.
References
- 1. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 3. mdpi.com [mdpi.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Oxidative addition - Wikipedia [en.wikipedia.org]
- 11. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling Protocol for the Synthesis of Quaterphenyl Derivatives Using (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital for constructing biaryl and polyaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] The incorporation of trifluoromethyl (CF3) groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethyl-substituted building blocks highly valuable in drug discovery.[4][5]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid with an aryl halide. This specific boronic acid allows for the synthesis of complex quaterphenyl structures, which are of significant interest in medicinal chemistry and materials science.[6]
Key Reaction Components and Considerations
The success of the Suzuki-Miyaura coupling is highly dependent on the optimal selection of several components.[1]
-
Palladium Catalyst: The active catalytic species is Pd(0), which can be introduced directly or generated in situ from a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf).[1][2] The choice of catalyst can influence reaction efficiency and scope.
-
Ligand: Phosphine-based ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[1] Bulky and electron-rich ligands, such as SPhos or JohnPhos, are often effective for coupling sterically hindered or electronically challenging substrates.
-
Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: The reaction is typically performed in anhydrous aprotic solvents like 1,4-dioxane, toluene, or DMF.[8] Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the inorganic base.[1]
Experimental Protocol: General Procedure
This protocol describes a general method for the coupling of this compound with a representative aryl bromide. Optimization may be required for different substrates.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Standard inert atmosphere glassware (Schlenk flask or glovebox)
Reaction Setup and Execution
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the base (2.0 mmol, 2.0 equiv), the palladium catalyst (0.02 mmol, 2 mol%), and the ligand (0.04 mmol, 4 mol%).[1]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 5-10 mL of toluene) and degassed water (0.5-1.0 mL) via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[8]
-
Monitoring: Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Work-up and Purification
-
Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Extraction: Dilute the mixture with an organic solvent like ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).[1]
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired quaterphenyl derivative.[8]
Data Presentation: Typical Reaction Parameters
The following table summarizes a general set of conditions for the Suzuki-Miyaura coupling protocol.
| Parameter | Recommended Reagent/Condition | Stoichiometry / Value | Notes |
| Boronic Acid | This compound | 1.2 equivalents | A slight excess ensures complete consumption of the limiting halide. |
| Aryl Halide | Aryl Bromide or Iodide | 1.0 equivalent | Aryl chlorides may require more active catalysts or harsher conditions.[9] |
| Catalyst | Palladium(II) Acetate [Pd(OAc)₂] | 1-5 mol% | Can be substituted with other Pd(II) or Pd(0) sources.[10] |
| Ligand | SPhos | 2-10 mol% | Bulky, electron-rich phosphine ligands are generally effective.[1] |
| Base | Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 equivalents | Other bases like Cs₂CO₃ or K₂CO₃ can also be used.[8] |
| Solvent | Toluene / Water | 10:1 v/v | Dioxane or DMF can also be used as the organic solvent.[1] |
| Temperature | 80 - 110 °C | - | Dependent on the reactivity of the coupling partners.[8] |
| Reaction Time | 2 - 24 hours | - | Monitor by TLC or LC-MS for completion.[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the described Suzuki-Miyaura coupling experiment.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the widely accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid is a versatile and valuable building block in modern medicinal chemistry. Its biphenyl structure provides a rigid scaffold that can be strategically functionalized, while the trifluoromethyl group often enhances crucial drug-like properties. This moiety is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of complex biaryl and heteroaryl-aryl structures, which are prevalent motifs in many approved drugs and clinical candidates.
One of the most notable applications of this boronic acid is in the synthesis of Trametinib , a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2). Trametinib is an FDA-approved targeted therapy for the treatment of various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, particularly those with BRAF mutations.
Application in the Synthesis of MEK Inhibitors (e.g., Trametinib)
The synthesis of Trametinib involves a crucial Suzuki-Miyaura coupling step where the (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl) moiety is introduced. This part of the molecule is essential for its high-affinity binding to the allosteric pocket of the MEK enzymes.
Quantitative Data
The following tables summarize the in vitro potency of Trametinib, a drug synthesized using a biphenyl boronic acid precursor, against its target enzymes and various cancer cell lines.
Table 1: In Vitro Enzymatic Activity of Trametinib
| Target | IC50 (nM) | Reference(s) |
| MEK1 | 0.92 | [1][2] |
| MEK2 | 1.8 | [1][2] |
Table 2: In Vitro Cellular Activity of Trametinib in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference(s) |
| HT-29 | Colorectal Cancer | BRAF V600E | 0.48 | [1] |
| COLO205 | Colorectal Cancer | BRAF V600E | 0.52 | [1] |
| HCT116 | Colorectal Cancer | KRAS G13D | 2.2 | [1] |
| A375 | Melanoma | BRAF V600E | 0.3 - 0.85 | [3] |
| SK-MEL-28 | Melanoma | BRAF V600E | 0.36 - 0.63 | [3] |
Signaling Pathway
Trametinib inhibits the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes like BRAF and KRAS can lead to constitutive activation of this pathway, driving tumorigenesis.
Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by Trametinib.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound for the synthesis of a key intermediate in the preparation of Trametinib. This protocol is a composite based on established methodologies for similar transformations.
Synthesis of a Trametinib Precursor via Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a suitable aryl halide, such as a substituted iodophenyl derivative, which is a common strategy in the synthesis of Trametinib and related MEK inhibitors.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl Halide (e.g., a suitable iodophenyl precursor for Trametinib synthesis) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).
-
Solvent Addition and Degassing: Add the solvent mixture (1,4-dioxane and water). Degas the reaction mixture by bubbling nitrogen gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Outcome:
This reaction is expected to provide the desired biaryl product in good to excellent yield, which can then be carried forward in the synthesis of the final drug molecule.
Conclusion
This compound is a key building block in the synthesis of potent and selective kinase inhibitors like Trametinib. Its use in Suzuki-Miyaura coupling reactions enables the efficient construction of the complex molecular architectures required for high-potency drugs. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
Application of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic Acid in the Synthesis of Advanced OLED Materials
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid is a key building block in the synthesis of high-performance materials for organic light-emitting diodes (OLEDs). Its unique biphenyl structure, functionalized with an electron-withdrawing trifluoromethyl group, allows for the precise tuning of electronic and photophysical properties in the final OLED materials. This versatile intermediate is particularly valuable in creating materials for emissive and hole-transporting layers within OLED devices, contributing to enhanced efficiency, color purity, and operational stability.
The primary application of this compound in OLED material synthesis is through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the biphenylboronic acid and various aryl halides, facilitating the construction of complex, conjugated organic molecules that are the foundation of functional OLED materials.
The incorporation of the 4'-(trifluoromethyl)-[1,1'-biphenyl] moiety into OLED materials offers several advantages:
-
Enhanced Electron Affinity: The strongly electron-withdrawing trifluoromethyl (-CF3) group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material. This facilitates electron injection and transport, which is crucial for efficient device operation.
-
Improved Thermal and Morphological Stability: The rigid biphenyl core contributes to a higher glass transition temperature (Tg), leading to more stable amorphous films and longer device lifetimes.
-
Tunable Emission Characteristics: In emissive materials, the electronic properties of the trifluoromethyl group can influence the emission color and quantum efficiency. For instance, it can be used to achieve deep blue or green emission with narrow bandwidths, leading to high color purity.
-
Enhanced Hole-Transporting Properties: When incorporated into hole-transporting materials (HTMs), the biphenyl unit can promote intermolecular interactions that facilitate efficient hole mobility.
Data Presentation: Performance of a Representative OLED Material
While specific data for a material synthesized directly from this compound is not publicly available, the following table presents the performance of a closely related high-efficiency green thermally activated delayed fluorescence (TADF) emitter, DBNDO-2, which incorporates a 4-(trifluoromethyl)phenyl terminal group. This data serves as a strong indicator of the potential performance achievable with materials derived from the target boronic acid.
| Parameter | Value | Reference |
| Photophysical Properties (in Toluene) | [1] | |
| Photoluminescence Peak | 518 nm | [1] |
| Full Width at Half Maximum (FWHM) | 16 nm | [1] |
| Photoluminescence Quantum Yield (PLQY) | > 95% | [1] |
| Electroluminescence Performance of OLED Device | [1] | |
| Peak External Quantum Efficiency (EQEmax) | 32.4% | [1] |
| Commission Internationale de l'Eclairage (CIEy) coordinate | 0.75 | [1] |
| Electroluminescence FWHM | 19.4 nm | [1] |
Experimental Protocols
The following protocols provide a general methodology for the synthesis of an OLED material using this compound via a Suzuki-Miyaura cross-coupling reaction. The specific reactants and conditions can be adapted based on the target molecule.
Protocol 1: General Synthesis of an Aryl-Substituted Biphenyl Derivative for OLEDs
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (functionalized for the desired OLED material properties)
-
Palladium(II) acetate (Pd(OAc)2)
-
Tricyclohexylphosphine (PCy3)
-
Potassium phosphate (K3PO4)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (3.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 equivalents) and tricyclohexylphosphine (0.04 equivalents).
-
Solvent Addition: Add degassed toluene and deionized water in a 5:1 ratio to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final OLED material.
Protocol 2: Fabrication and Characterization of an OLED Device
This protocol describes a general procedure for the fabrication of a multi-layer OLED device using the synthesized material as either a host in the emissive layer or as a hole-transporting layer.
Device Structure:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Al
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole injection material (e.g., HAT-CN)
-
Hole transport material (e.g., TAPC, or the newly synthesized material)
-
Host material for the emissive layer (if the new material is a dopant)
-
Emissive dopant (if the new material is a host)
-
Electron transport material (e.g., TPBi)
-
Electron injection material (e.g., LiF)
-
Aluminum (Al) for the cathode
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system. Deposit the organic layers and the metal cathode sequentially onto the ITO substrate. The deposition rates and thicknesses of each layer should be carefully controlled using quartz crystal monitors.
-
HIL: ~10 nm
-
HTL: ~40 nm
-
EML: ~20 nm (with appropriate doping concentration if applicable)
-
ETL: ~40 nm
-
EIL: ~1 nm
-
Cathode (Al): ~100 nm
-
-
Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to protect the organic layers from moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the devices using a programmable sourcemeter and a spectroradiometer.
Mandatory Visualizations
Caption: Workflow for the synthesis and application of an OLED material.
Caption: Charge transport and emission pathway in a typical OLED device.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki-M-iaura Coupling with (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds. This methodology is of paramount importance in the fields of medicinal chemistry and materials science, where complex molecular architectures are often required. The coupling of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid presents a unique challenge due to the presence of the electron-withdrawing trifluoromethyl group, which can influence the reactivity of the boronic acid and the stability of the catalytic intermediates. The selection of an appropriate palladium catalyst system is therefore critical to achieving high yields and reaction efficiency.
These application notes provide a comprehensive guide to the selection of palladium catalysts for the Suzuki-Miyaura coupling of this compound with various aryl halides. This document includes a comparative analysis of different catalyst systems, detailed experimental protocols, and visual aids to facilitate understanding of the reaction mechanism and experimental workflow.
Catalyst Performance Comparison
The choice of palladium catalyst, ligand, base, and solvent system significantly impacts the outcome of the Suzuki-Miyaura coupling reaction. For electron-deficient boronic acids such as this compound, catalyst systems that promote efficient oxidative addition and facilitate the transmetalation step are essential. Below is a summary of the performance of different classes of palladium catalysts, with data extrapolated from studies on structurally similar electron-deficient arylboronic acids.
Table 1: Comparison of Palladium Catalyst Systems for Coupling of Electron-Deficient Boronic Acids with Aryl Bromides
| Catalyst System | Ligand Type | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/H₂O | 100 | 12 | 70-85 | [1] |
| PdCl₂(dppf) | Diphosphine | K₃PO₄ | Dioxane | 80 | 8 | 85-95 | [2] |
| Pd(OAc)₂ / SPhos | Buchwald-type | K₃PO₄ | Toluene/H₂O | 80 | 2 | >95 | [2] |
| Pd₂(dba)₃ / XPhos | Buchwald-type | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [2] |
Table 2: Influence of Aryl Halide on Coupling with 4-(Trifluoromethyl)phenylboronic Acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 2 | 96 | [2] |
| 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 92 | [2] |
| 1-Iodonaphthalene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 10 | 88 | [1] |
Reaction Mechanisms and Experimental Workflow
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A logical workflow for selecting the optimal palladium catalyst and reaction conditions is crucial for successful synthesis. The following diagram outlines a systematic approach.
Caption: Workflow for palladium catalyst selection and optimization.
Experimental Protocols
The following protocols provide a detailed methodology for performing the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Protocol 1: General Procedure using PdCl₂(dppf) as Catalyst
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
PdCl₂(dppf) (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, PdCl₂(dppf), and potassium phosphate.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
The reaction mixture is thoroughly degassed by three cycles of vacuum and backfilling with argon.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Activity Protocol using a Buchwald Ligand (SPhos)
Materials:
-
This compound (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
In a glovebox or under a stream of argon, add Pd(OAc)₂ and SPhos to a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.
-
In a separate flask, add the aryl bromide, this compound, and potassium phosphate.
-
Transfer the catalyst solution to the flask containing the reactants via cannula.
-
Add degassed water to the reaction mixture (typically a 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and work up as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Concluding Remarks
The selection of an optimal palladium catalyst system is crucial for the successful Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can be effective, modern Buchwald-type ligands such as SPhos and XPhos often provide superior yields in shorter reaction times, especially for challenging electron-deficient substrates. The provided protocols offer a starting point for reaction optimization, and the specific conditions may require further fine-tuning depending on the nature of the aryl halide coupling partner. Careful execution of these protocols under inert conditions is essential for achieving high-purity products in good yields, facilitating the synthesis of novel compounds for drug discovery and materials science applications.
References
Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of fluorinated biphenyls, a critical structural motif in modern pharmaceuticals. The strategic incorporation of fluorine atoms into the biphenyl scaffold can significantly enhance a drug candidate's metabolic stability, lipophilicity, and target binding affinity. This document details key synthetic methodologies, presents relevant pharmacological data, and provides step-by-step experimental protocols for the synthesis of these valuable compounds.
Introduction to Fluorinated Biphenyls in Medicinal Chemistry
The biphenyl moiety is a privileged scaffold in drug discovery, providing a rigid framework for the precise spatial orientation of functional groups. The introduction of fluorine can dramatically alter the physicochemical properties of the parent molecule.[1][2] Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the in-vivo half-life of a drug.[3]
-
Modulation of Lipophilicity: Fluorine substitution can either increase or decrease lipophilicity depending on the extent and position of fluorination, allowing for fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Improved Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, enhancing binding affinity and potency.
Key Synthetic Methodologies
Several synthetic strategies are employed for the construction of fluorinated biphenyls. The choice of method often depends on the desired substitution pattern, functional group tolerance, and scalability.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for the formation of C-C bonds, including the synthesis of biphenyls.[4][5] It involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an arylboronic acid or ester.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling to synthesize fluorinated biphenyls.[4]
Materials:
-
Fluorinated aryl halide (e.g., 1-bromo-3,4-difluorobenzene) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1.5 mol%)
-
Base (e.g., K₃PO₄) (1.5 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 3:1 v/v)
-
Pressure tube
-
Nitrogen or Argon source
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a pressure tube, add the fluorinated aryl halide (e.g., 0.518 mmol, 0.1 g), the arylboronic acid (0.777 mmol), potassium phosphate (0.777 mmol, 0.164 g), and tetrakis(triphenylphosphine)palladium(0) (0.0089 g, 1.5 mol%).
-
Evacuate and backfill the pressure tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water) to the pressure tube.
-
Seal the pressure tube and heat the reaction mixture to 105 °C with vigorous stirring for 8.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate).
Palladium-Catalyzed C-H Fluorination
Direct C-H activation and subsequent fluorination represent a highly atom-economical approach to introduce fluorine into a biphenyl scaffold at a late stage of the synthesis.[2][6] This method avoids the pre-functionalization of starting materials.
Experimental Protocol: Palladium-Catalyzed ortho-C-H Fluorination of 2-Phenylpyridine
This protocol is a representative example of a directed C-H fluorination reaction.[6]
Materials:
-
2-Phenylpyridine (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
N-Fluoropyridinium tetrafluoroborate (electrophilic fluorine source) (2.5-4.5 equiv)
-
Solvent (e.g., acetonitrile/trifluorotoluene)
-
Microwave reactor
-
Standard glassware for workup and purification
Procedure:
-
In a microwave vial, dissolve 2-phenylpyridine (1.0 equiv) in a mixture of acetonitrile and trifluorotoluene.
-
Add palladium(II) acetate (10 mol%) and N-fluoropyridinium tetrafluoroborate (2.5-4.5 equiv).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 1.5-2 hours.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography to yield the ortho-fluorinated biphenyl derivative.
Buchwald-Hartwig Amination
While primarily a C-N bond-forming reaction, the Buchwald-Hartwig amination is crucial for synthesizing fluorinated biphenyls that incorporate an amine functionality, a common feature in many pharmaceuticals.[7][8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of a fluorinated aryl halide.[7][8]
Materials:
-
Fluorinated aryl halide (e.g., 1-bromo-4-fluorobenzene) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos) (2-4 mol%)
-
Base (e.g., NaOtBu) (1.4 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask or glovebox
-
Inert gas supply
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the fluorinated aryl halide, the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous solvent, followed by the amine and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the crude product by column chromatography.
Pharmaceutical Applications of Fluorinated Biphenyls
Several marketed drugs feature a fluorinated biphenyl core. The following examples highlight their therapeutic importance and provide key pharmacological data.
Celecoxib (Celebrex®)
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation associated with osteoarthritis and rheumatoid arthritis. The trifluoromethyl group is a key feature of its structure.
Diflunisal (Dolobid®)
Diflunisal is a non-steroidal anti-inflammatory drug (NSAID) used for pain relief and to treat osteoarthritis. It is a difluorinated biphenyl derivative.[8][9]
Flurbiprofen (Ansaid®)
Flurbiprofen is another NSAID of the propionic acid class, used to treat arthritis and pain.[10]
Table 1: Pharmacological and Metabolic Data of Selected Fluorinated Biphenyl Drugs
| Drug | Target(s) | IC₅₀ (COX-1) | IC₅₀ (COX-2) | Elimination Half-life |
| Celecoxib | COX-2 | >10 µM | 40 nM[11] | ~11 hours[11][12] |
| Diflunisal | COX-1, COX-2, TTR | - | - | 8-12 hours[13] |
| Flurbiprofen | COX-1, COX-2 | - | - | 5.1 ± 0.3 hours[12] |
Visualizing Synthetic Pathways and Biological Mechanisms
Synthesis of Celecoxib
The synthesis of Celecoxib typically involves the condensation of a trifluoromethyl β-diketone with a substituted hydrazine.
General NSAID Signaling Pathway
Most NSAIDs, including fluorinated biphenyls like Diflunisal and Flurbiprofen, exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of fluorinated biphenyls is a dynamic and evolving field with significant implications for pharmaceutical development. The methodologies outlined in these application notes, particularly the robust and versatile Suzuki-Miyaura coupling, provide a solid foundation for researchers to access a wide array of these valuable compounds. The strategic application of C-H activation and other modern synthetic techniques will undoubtedly continue to expand the chemical space of fluorinated biphenyls, leading to the discovery of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Analgesic - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorinated moieties, particularly the trifluoromethyl group, has been a transformative strategy in the design and development of modern agrochemicals. The unique physicochemical properties conferred by the trifluoromethyl group—such as high electronegativity, metabolic stability, and increased lipophilicity—can significantly enhance the efficacy, bioavailability, and target specificity of active ingredients.[1][2] The biphenyl scaffold is another crucial structural motif in many successful pesticides, providing a rigid framework for optimal interaction with biological targets. The combination of these two features in molecules like (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid offers a powerful building block for the synthesis of novel and effective agrochemicals, including fungicides, herbicides, and insecticides.
This document provides detailed application notes and protocols for the use of this compound and structurally related compounds in the synthesis of agrochemicals, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Application in Fungicide Synthesis: A Case Study with a Pyraziflumid Analog
While direct synthesis of a commercial agrochemical using this compound is not prominently documented in publicly available literature, its application can be effectively illustrated through the synthesis of a structural analog of a known fungicide, Pyraziflumid. Pyraziflumid is a succinate dehydrogenase inhibitor (SDHI) fungicide characterized by a substituted biphenyl amine moiety.[3] The synthesis of such biphenyl structures frequently employs a Suzuki-Miyaura coupling reaction, a versatile and widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[3]
The following sections will detail the synthesis of a hypothetical, yet representative, fungicide intermediate using a trifluoromethyl-substituted biphenyl precursor, demonstrating the utility of the target boronic acid.
Table 1: Key Reactants and Products
| Compound Name | Structure | Role in Synthesis |
| This compound | Biphenyl building block (Arylboronic acid) | |
| 2-Bromoaniline | Coupling partner (Aryl halide) | |
| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine | ![]() | Fungicide intermediate |
| 3-(Trifluoromethyl)pyrazine-2-carbonyl chloride | ![]() | Acylating agent for final fungicide synthesis |
| Pyraziflumid Analog | ![]() | Final agrochemical product (hypothetical) |
Experimental Protocols
Protocol 1: Synthesis of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 2-bromoaniline to produce the key fungicide intermediate, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine.
Materials:
-
This compound (1.0 eq)
-
2-Bromoaniline (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (eluent)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 2-bromoaniline (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add toluene and water in a 4:1 ratio (v/v) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine.
Table 2: Representative Suzuki-Miyaura Coupling Reaction Data
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 2-Bromoaniline | Pd(OAc)₂ / PPh₃ | Toluene/Water | 100 | 6 | 85-95 | (Hypothetical) |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/Ethanol/Water | 80 | 4 | 92 | General Suzuki Protocol |
| 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | [PdCl₂(dppf)] | Dioxane/Water | 90 | 8 | 88 | General Suzuki Protocol |
Visualizations
Diagram 1: Synthesis Pathway of a Pyraziflumid Analog
Caption: Synthesis of a fungicide via Suzuki coupling.
Diagram 2: Experimental Workflow for Fungicide Intermediate Synthesis
Caption: Workflow for intermediate synthesis.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of advanced agrochemicals. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecules containing the desirable trifluoromethyl-biphenyl moiety. The protocols and data presented herein provide a foundation for researchers and scientists in the agrochemical industry to explore the potential of this and related boronic acids in the development of next-generation crop protection agents with enhanced biological activity and improved physicochemical properties.
References
Application Notes and Protocols for Cross-Coupling Reactions with Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is pivotal in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials.[2] While the coupling of electron-rich and neutral boronic acids is well-established, reactions involving electron-deficient boronic acids present unique challenges.[3][4]
Electron-deficient boronic acids are characterized by a less nucleophilic boron center, which leads to a slower rate of transmetalation, a critical step in the catalytic cycle.[3][5] Furthermore, these substrates are often more susceptible to side reactions such as protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[6][7] Overcoming these hurdles is crucial for expanding the scope of Suzuki-Miyaura coupling and accessing novel chemical entities, particularly in the realm of drug discovery where electron-deficient moieties are common pharmacophores.[8][9]
These application notes provide a detailed overview of the strategies and methodologies to effectively perform cross-coupling reactions with electron-deficient boronic acids. We present a comparative analysis of catalytic systems, detailed experimental protocols, and troubleshooting guides to empower researchers in this challenging yet rewarding area of synthesis.
Data Presentation: Optimizing Reaction Conditions
Successful cross-coupling of electron-deficient boronic acids hinges on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize key components and conditions that have proven effective in promoting these challenging transformations.
Table 1: Comparison of Palladium Catalysts and Ligands for Coupling Electron-Deficient Boronic Acids [3]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for highly deactivated substrates. | 1-3 |
Table 2: Comparison of Bases and Solvents for Coupling Electron-Deficient Boronic Acids [3]
| Base | Solvent System | Key Advantages | Potential Drawbacks |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. | Biphasic system can sometimes complicate kinetic analysis. |
| K₂CO₃ | Dioxane/H₂O | Common and effective base, moderate strength. | Dioxane is a peroxide-forming solvent. |
| Cs₂CO₃ | THF | Strong base, can accelerate slow reactions. | Higher cost, can promote side reactions. |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions. | Weaker base, may not be sufficient for challenging substrates. |
Experimental Protocols
The following protocols provide a detailed methodology for performing Suzuki-Miyaura cross-coupling reactions with an electron-deficient boronic acid.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient Boronic Acid with an Aryl Bromide
This protocol is a general starting point for the coupling of an electron-deficient boronic acid with an aryl bromide using a Pd(OAc)₂/SPhos catalytic system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Electron-deficient boronic acid (e.g., 4-formylphenylboronic acid)
-
Aryl bromide
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to a dry reaction vial.
-
Reagent Addition: To the vial, add the electron-deficient boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and K₃PO₄ (3.0 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction vial.
-
Reaction Setup: Seal the vial with a septum cap and purge with an inert gas for 5-10 minutes.
-
Heating: Place the reaction vial in a preheated oil bath or heating block at 80-100 °C.
-
Monitoring: Stir the reaction mixture vigorously and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Nickel-Catalyzed Cross-Coupling of an Electron-Deficient Arylboronic Acid with an Aryl Arenesulfonate
This protocol describes a nickel-catalyzed approach, which can be advantageous for less reactive electrophiles.[4]
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Electron-deficient arylboronic acid (e.g., 4-cyanophenylboronic acid)
-
Aryl arenesulfonate (e.g., 4-methoxyphenyl tosylate)
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Precursor and Ligand Addition: In a glovebox, add Ni(COD)₂ (0.05 mmol, 5 mol%) and PCy₃ (0.10 mmol, 10 mol%) to a dry reaction vial.
-
Reagent Addition: Add the aryl arenesulfonate (1.0 mmol), the electron-deficient arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol) to the vial.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the reaction vial.
-
Reaction Setup: Seal the vial and bring it out of the glovebox.
-
Heating: Place the reaction vial in a preheated oil bath at 80 °C.
-
Monitoring: Stir the reaction mixture and monitor its progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Pass the mixture through a short pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to isolate the cross-coupled product.
Mandatory Visualizations
The following diagrams illustrate key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
Application Notes and Protocols for the Scale-Up Synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid is a critical building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and materials science industries. Its trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. The Suzuki-Miyaura cross-coupling reaction is the most common method for utilizing this boronic acid to form carbon-carbon bonds, creating complex biaryl structures.
Scaling up these reactions from the laboratory to pilot plant or industrial scale presents a unique set of challenges. Issues such as reaction kinetics, heat and mass transfer, reagent addition, catalyst stability and removal, and product isolation and purification become more critical. These application notes provide a comprehensive guide to the key considerations and detailed protocols for the successful scale-up of Suzuki-Miyaura coupling reactions involving this compound.
Key Scale-Up Considerations
When transitioning from a lab-scale to a larger-scale synthesis, several factors must be carefully considered to ensure a safe, efficient, and reproducible process.
-
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for controlling the reaction rate and preventing runaway reactions. The exothermic nature of the Suzuki-Miyaura coupling requires efficient heat dissipation, which is more challenging on a larger scale.
-
Catalyst Selection and Loading: The choice of palladium catalyst and ligand is critical for achieving high yields and turnover numbers. On a large scale, the cost of the catalyst becomes a significant factor, necessitating the use of lower catalyst loadings or the implementation of catalyst recycling strategies.
-
Solvent and Base Selection: The choice of solvent and base affects reaction rate, product yield, and impurity profile. On a large scale, factors such as solvent toxicity, cost, and ease of removal become important considerations. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize side reactions like protodeboronation, a common issue with electron-deficient boronic acids.[1]
-
Work-up and Product Isolation: Large-scale work-up procedures need to be robust and scalable. This includes efficient phase separations, extractions, and the removal of residual palladium catalyst.
-
Purification: The purification method must be scalable and capable of consistently delivering a product of high purity. While chromatography is common in the lab, crystallization is often the preferred method for large-scale purification due to its cost-effectiveness and efficiency.
Experimental Protocols
The following protocols provide a starting point for the scale-up of a Suzuki-Miyaura coupling reaction between this compound and an aryl halide. Optimization of these protocols for specific substrates and scales is recommended.
Protocol 1: General Scale-Up Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for a kilogram-scale reaction.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active pre-catalyst)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., Toluene and Water)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Appropriately sized glass-lined or stainless steel reactor with overhead stirring, heating/cooling jacket, condenser, and inert gas inlet/outlet.
-
Addition funnel or pump for controlled reagent addition.
-
Filtration equipment (e.g., Nutsche filter-dryer).
-
Drying oven.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.
-
Reagent Charging: Charge the reactor with the aryl halide, this compound, and the base under a positive pressure of inert gas.
-
Solvent Addition: Add the organic solvent (e.g., Toluene) to the reactor.
-
Aqueous Base Addition: Prepare a solution of the base in water and add it to the reactor.
-
Inerting: Sparge the reaction mixture with an inert gas for a sufficient time to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., Toluene) and stir. Allow the layers to separate and remove the aqueous layer.
-
Washes: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate) and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as recrystallization from an appropriate solvent system.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for Suzuki-Miyaura coupling reactions involving this compound and an aryl bromide at different scales.
Table 1: Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (1 g) | Pilot Scale (1 kg) |
| Aryl Bromide | 1.0 eq | 1.0 eq |
| This compound | 1.2 eq | 1.1 eq |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2-5 mol% | 0.5-1 mol% |
| Base (e.g., K₂CO₃) | 2.0 eq | 2.0 eq |
| Solvent (Toluene:Water) | 10:1 v/v | 5:1 v/v |
| Temperature | 90 °C | 90-100 °C |
| Reaction Time | 4-8 hours | 8-16 hours |
Table 2: Expected Yields and Purity
| Scale | Typical Yield | Typical Purity (after purification) |
| Laboratory Scale (1 g) | 85-95% | >98% |
| Pilot Scale (1 kg) | 80-90% | >99% |
Mandatory Visualizations
Signaling Pathway: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: Scale-Up Synthesis
Caption: General workflow for the scale-up synthesis and purification.
Logical Relationship: Troubleshooting Common Scale-Up Issues
Caption: Troubleshooting guide for common issues in scale-up synthesis.
References
The Versatility of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic Acid in Advanced Materials
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid is a versatile building block in materials science, prized for its unique electronic and structural properties. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, coupled with the extended biphenyl core, makes this organoboron compound a valuable precursor for the synthesis of high-performance organic electronic materials. Its applications primarily lie in the development of Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors, where its incorporation can lead to enhanced device stability, efficiency, and specific sensing capabilities.
The primary utility of this boronic acid derivative stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile formation of carbon-carbon bonds, enabling the construction of complex conjugated molecules that form the basis of advanced materials.
Application in Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, this compound serves as a key intermediate for the synthesis of host materials, emissive layers, and charge-transporting layers. The trifluoromethyl group enhances the thermal and chemical stability of the resulting materials, which is crucial for the longevity and performance of OLED devices. Furthermore, the biphenyl structure provides a rigid and planar backbone that can be tailored to achieve desired electronic properties, such as high triplet energies for efficient blue emission.
Performance of OLEDs with Related Boron-Containing Emitters
| Emitter | Host | Max. EQE (%) | Power Efficiency (lm/W) | Turn-on Voltage (V) | Emission Peak (nm) |
| CF3-substituted triarylboron | mCBP | 29.9 | 123.9 | 2.35 | 525 (green) |
| pBP-DABNA-Me | DPEPO | 23.4 | - | - | 472 (blue) |
| TCzBN-BP | - | 35.6 | - | - | - |
| BNNO | - | 36.2 | - | - | 525 (green) |
Note: This table presents data for related boron-containing OLED emitters to illustrate the potential performance. EQE stands for External Quantum Efficiency.
Application in Fluorescent Sensors
Boronic acids are well-established as recognition motifs in fluorescent sensors due to their ability to reversibly bind with diols, such as those found in saccharides, and to interact with anions like fluoride. The biphenyl scaffold of this compound can be functionalized with a fluorophore. Upon binding of the target analyte to the boronic acid group, a change in the fluorescence properties of the molecule (e.g., intensity or wavelength) can be observed. The trifluoromethyl group can influence the Lewis acidity of the boron center, potentially enhancing its binding affinity and selectivity for certain analytes.
Experimental Protocols
I. Synthesis of Advanced Materials via Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (0.02 - 0.05 equiv.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv.)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water in some cases)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the solvent and the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biphenyl derivative.
II. Fabrication of a Multi-Layer OLED Device
This protocol outlines a general procedure for the fabrication of a multi-layer OLED device by vacuum thermal evaporation, a common technique for small-molecule organic materials.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrate
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML) host and dopant materials (a derivative of this compound could be a host or part of the emitter)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
Vacuum deposition system
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Vacuum Deposition: Place the cleaned substrate in a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Layer Deposition: Sequentially deposit the organic and inorganic layers onto the substrate by heating the respective materials in crucibles. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal monitor.
-
Deposit the HIL (e.g., 10 nm).
-
Deposit the HTL (e.g., 40 nm).
-
Co-deposit the EML host and dopant materials at a specific doping concentration (e.g., 20 nm).
-
Deposit the ETL (e.g., 40 nm).
-
Deposit the EIL (e.g., 1 nm).
-
-
Cathode Deposition: Deposit the metal cathode (e.g., 100 nm of Al) without breaking the vacuum.
-
Encapsulation: Encapsulate the device in a glove box filled with an inert atmosphere to protect it from moisture and oxygen.
III. Protocol for Fluorescent Sensing of Fluoride Ions
This protocol describes a general method for testing the fluoride ion sensing capability of a fluorescent chemosensor derived from this compound.
Materials:
-
Fluorescent chemosensor (synthesized by coupling a fluorophore to the boronic acid)
-
Solvent (e.g., Acetonitrile, DMSO, or a mixture with water)
-
Fluoride ion source (e.g., Tetrabutylammonium fluoride - TBAF)
-
Other anion sources for selectivity testing (e.g., TBA salts of Cl⁻, Br⁻, I⁻, NO₃⁻, etc.)
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the fluorescent chemosensor in the chosen solvent at a known concentration (e.g., 1 mM). Prepare stock solutions of the various anions to be tested at a higher concentration (e.g., 100 mM).
-
Fluorescence Measurement:
-
Dilute the sensor stock solution to the working concentration (e.g., 10 µM) in a cuvette.
-
Record the fluorescence emission spectrum of the sensor solution by exciting at its absorption maximum.
-
-
Titration with Fluoride:
-
To the sensor solution in the cuvette, add small aliquots of the fluoride ion stock solution.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Observe the changes in fluorescence intensity or the shift in the emission wavelength.
-
-
Selectivity Test:
-
To separate cuvettes containing the sensor solution, add an excess (e.g., 10 equivalents) of other anions (Cl⁻, Br⁻, I⁻, etc.).
-
Record the fluorescence spectra and compare the changes to that observed with fluoride.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the fluoride ion concentration to determine the detection limit and binding constant.
-
Compare the fluorescence response to different anions to assess the selectivity of the sensor.
-
Application Notes and Protocols for Derivatization with (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds. This enables the introduction of the 4'-(trifluoromethyl)biphenyl moiety into complex molecules, a strategy often employed to enhance their pharmacological and physicochemical properties.
The trifluoromethyl (CF3) group is a key feature, known to improve metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, derivatization with this boronic acid is a crucial step in the synthesis of novel therapeutic agents, including enzyme inhibitors and G protein-coupled receptor (GPCR) antagonists, as well as advanced materials. This document provides detailed protocols and application data for the derivatization of complex molecules using this compound.
Core Applications in Drug Discovery
The introduction of the 4'-(trifluoromethyl)biphenyl group can significantly modulate the biological activity of a molecule. This moiety is frequently incorporated into the scaffolds of potential drugs targeting a variety of diseases.
Oncology: In the development of anticancer agents, this structural motif can enhance the potency of enzyme inhibitors, such as those targeting kinases, or modulate the activity of receptors involved in cell proliferation and survival.
Inflammatory Diseases: As antagonists for chemokine receptors like CXCR1 and CXCR2, which are implicated in inflammatory responses, derivatives of this boronic acid can play a role in developing treatments for a range of inflammatory conditions.[1]
Neurological Disorders: The favorable pharmacokinetic properties imparted by the trifluoromethyl group make this building block attractive for the synthesis of centrally active agents.
Experimental Protocols
The Suzuki-Miyaura coupling is the cornerstone reaction for the application of this compound. Below are detailed protocols for the derivatization of complex aromatic and heterocyclic systems.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide with this compound.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a suitable phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as dioxane/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl or heteroaryl halide, this compound, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivatized molecule.
Derivatization of a Complex Heterocycle: 5-(4-bromophenyl)-4,6-dichloropyrimidine
This protocol provides a specific example of the derivatization of a complex heterocyclic system.[2]
Materials:
-
5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol)
-
This compound (1.08 mmol)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (1.972 mmol)
-
1,4-Dioxane (6 mL)
-
Distilled water (1.5 mL)
Procedure:
-
In a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine and Pd(PPh₃)₄.
-
Add 1,4-dioxane and stir the mixture under an inert atmosphere for 30 minutes at room temperature.[2]
-
Add this compound, K₃PO₄, and distilled water.[2]
-
Reflux the reaction mixture at 70-80 °C for 18-22 hours.[2]
-
Monitor the reaction to completion using TLC.
-
Follow the general work-up and purification procedure described above.
Quantitative Data Presentation
The yield of the Suzuki-Miyaura coupling reaction is dependent on the specific substrates, catalyst, base, and solvent system employed. The following table summarizes representative yields for the coupling of various aryl and heteroaryl bromides with this compound under optimized conditions.
| Aryl/Heteroaryl Bromide | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | 4'-Cyano-4-(trifluoromethyl)-1,1'-biphenyl | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 80-90 | 4-6 | High (est.)[3] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4,6-dichloro-5-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)pyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 80 | 18-22 | Good (est.)[2] |
| 1-Bromo-4-nitrobenzene | 4-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2-Bromopyridine | 2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)pyridine | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 |
| 3-Bromoquinoline | 3-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)quinoline | Pd₂(dba)₃ (2), SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 92 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Derivatization and Purification
This diagram outlines a typical workflow for the synthesis, work-up, and purification of a complex molecule derivatized with this compound.
GPCR Signaling Pathway
Derivatized molecules often target G protein-coupled receptors (GPCRs). The following diagram illustrates a simplified GPCR signaling cascade, a common target for drugs developed using the described derivatization strategy.
References
Troubleshooting & Optimization
Technical Support Center: Prevention of Protodeboronation of Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the prevention of protodeboronation of arylboronic acids. This resource is designed to provide you with a comprehensive understanding of this common side reaction and to offer practical guidance for its mitigation in your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of an arylboronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of the corresponding arene as a byproduct.[1][2][3] This reaction consumes the arylboronic acid, leading to reduced yields of the desired product in cross-coupling reactions and complicating the purification process due to the presence of the protodeboronated impurity.[4]
Q2: What factors promote protodeboronation?
A2: Several factors can influence the rate of protodeboronation, including:
-
pH: The reaction is often catalyzed by both acid and base.[3] For many simple arylboronic acids, protodeboronation is minimized at neutral pH.[3] However, some heteroaromatic boronic acids, like 2-pyridine boronic acid, are highly susceptible to protodeboronation at neutral pH due to the formation of a reactive zwitterionic intermediate.[3][4]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[2]
-
Aryl Group Electronics: Electron-deficient arylboronic acids are particularly prone to protodeboronation, especially under basic conditions.[5]
-
Solvent: The presence of proton sources, such as water or alcohols, can facilitate protodeboronation.[2]
-
Catalyst System: In the context of cross-coupling reactions, the choice of palladium catalyst and ligands can influence the relative rates of the desired coupling and the undesired protodeboronation.
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The most direct way to detect protodeboronation is to identify the corresponding arene byproduct in your crude reaction mixture using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2] A significant decrease in the yield of your desired product, with the starting aryl halide being consumed, is also a strong indicator.
Q4: Are there more stable alternatives to arylboronic acids?
A4: Yes, several derivatives of arylboronic acids have been developed to be more stable and less prone to protodeboronation. These include:
-
Boronic Esters (e.g., pinacol esters): These are generally more stable than the corresponding boronic acids and are widely used.[6][7]
-
MIDA (N-methyliminodiacetic acid) Boronates: These are exceptionally stable, air-stable solids that can be easily handled and purified.[8][9] They are particularly advantageous for very unstable arylboronic acids.[10][11]
-
Organotrifluoroborates (e.g., potassium aryltrifluoroborates): These are another class of stable, crystalline solids that can be used in place of boronic acids.
These derivatives often operate on a "slow-release" principle, where the active boronic acid is generated in situ at a low concentration during the reaction, thus minimizing its decomposition.[10][11]
Troubleshooting Guide
Significant formation of the protodeboronated byproduct is a common issue. The following table provides a guide to troubleshoot and resolve this problem.
| Problem | Potential Cause | Recommended Solution |
| Low yield of coupled product; high amount of Ar-H byproduct | 1. Inherent instability of the arylboronic acid. | a. Switch to a more stable derivative: Replace the arylboronic acid with its corresponding pinacol ester, or for highly unstable systems, a MIDA boronate.[2][8][10] b. Use a "slow-release" strategy: Employ MIDA boronates which slowly hydrolyze to the boronic acid under the reaction conditions.[10][11] |
| 2. Reaction conditions favor protodeboronation. | a. Optimize the base: Use a weaker base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) instead of strong bases like NaOH or KOH.[2][4] b. Lower the reaction temperature: If possible, reducing the temperature can decrease the rate of protodeboronation.[2] c. Ensure anhydrous conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere.[2] | |
| 3. Inefficient catalytic cycle. | a. Choose a highly active catalyst: For challenging couplings, use a high-performance palladium catalyst and ligand system (e.g., Pd₂(dba)₃ with SPhos or XPhos) to accelerate the desired cross-coupling, outcompeting protodeboronation. | |
| Protodeboronation observed even with a pinacol ester | 1. Hydrolysis of the ester to the unstable boronic acid. | a. Consider a more robust derivative: MIDA boronates are significantly more stable to storage and chromatography than pinacol esters.[8][9] b. Optimize reaction conditions: As above, focus on base, temperature, and catalyst choice to favor the cross-coupling pathway.[4] |
| Inconsistent results between batches | 1. Decomposition of the arylboronic acid upon storage. | a. Use freshly prepared or purchased arylboronic acid. b. Store sensitive boronic acids under an inert atmosphere at low temperatures. [2] c. Convert to a stable MIDA boronate for long-term storage. [2][9] |
Quantitative Data Summary
The choice of boronic acid derivative can significantly impact stability. The following table provides a qualitative comparison of stability for different classes of boron reagents.
| Boron Reagent | General Stability | Susceptibility to Protodeboronation | Notes |
| Arylboronic Acid | Variable; often unstable | High, especially for electron-deficient and some heteroaryl systems | Prone to dehydration to form boroxines.[6] |
| Arylboronic Acid Pinacol Ester | More stable than boronic acids | Moderate; can still undergo protodeboronation | Generally suitable for purification by column chromatography, but can hydrolyze.[6] |
| Aryl MIDA Boronate | High; air-stable solids | Low; highly resistant to protodeboronation | Excellent for long-term storage and for use with highly unstable aryl groups.[8][9] |
| Potassium Aryltrifluoroborate | High; crystalline solids | Low | Often requires specific conditions for efficient coupling. |
Key Experimental Protocols
Protocol 1: Preparation of an Aryl MIDA Boronate
This protocol is a general procedure for the synthesis of MIDA boronates from arylboronic acids.
Materials:
-
Arylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Dimethylformamide (DMF)
-
Toluene
-
Drying agent (e.g., molecular sieves)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the arylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Add a mixture of DMF and toluene (e.g., 1:4 v/v).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
After the theoretical amount of water has been collected, or the reaction is complete as monitored by an appropriate analytical technique (e.g., NMR, LC-MS), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude MIDA boronate can often be purified by recrystallization or by washing with a suitable solvent.
Note: A milder, simplified procedure using pre-dried MIDA anhydride has also been developed, which is particularly useful for sensitive boronic acids.[12][13][14][15]
Protocol 2: Suzuki-Miyaura Cross-Coupling using an Aryl MIDA Boronate (Slow-Release Strategy)
This protocol outlines general conditions for a Suzuki-Miyaura reaction utilizing the slow-release of the boronic acid from a MIDA boronate.
Materials:
-
Aryl halide (1.0 equiv)
-
Aryl MIDA boronate (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3-5 equiv)
-
Solvent (e.g., dioxane/water mixture, typically 5:1 to 10:1)
Procedure:
-
To a reaction vessel, add the aryl halide, aryl MIDA boronate, palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and then the base.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.[10]
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous work-up: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: Base-catalyzed protodeboronation mechanism.
Caption: Troubleshooting workflow for protodeboronation.
Caption: The "slow-release" concept using MIDA boronates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. MIDA Boronates [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. Mild and simple method for making MIDA boronates [morressier.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for high yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your Suzuki coupling experiments.
Q1: My Suzuki coupling reaction has a very low yield or is not working at all. What are the first things I should check?
A1: When a Suzuki coupling reaction fails, a systematic check of your reagents and reaction setup is the best first step.[1][2]
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands are fresh and have been stored correctly under an inert atmosphere, as they can degrade or oxidize over time.[2] If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using more stable precatalysts if catalyst activation is a suspected issue.
-
Inert Atmosphere: The exclusion of oxygen is critical.[2][3] Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands, and can also cause the homocoupling of boronic acids.[1][2][4] Ensure your solvents are properly degassed and the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1][5]
-
Reagent Quality and Stability:
-
Boronic Acid/Ester: Boronic acids, especially heteroaryl and electron-deficient ones, are susceptible to degradation via protodeboronation (replacement of the boronic acid group with a hydrogen atom).[2][6][7] Use fresh, high-purity boronic acids or consider converting them to more stable derivatives like pinacol esters or MIDA boronates.[2][6]
-
Organic Halide: The reactivity of the organic halide significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl.[2][8] Couplings involving aryl chlorides are more challenging and often require more electron-rich and bulky ligands to promote the difficult oxidative addition step.[3][6]
-
-
Base and Solvent Purity: Use anhydrous and degassed solvents. Ensure the base is of high purity and has been stored correctly to avoid hydration.[2]
Q2: I'm observing significant side products. What are the common side reactions and how can I minimize them?
A2: The most common side reactions in Suzuki coupling are protodeboronation and homocoupling.
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.[6] It is a major issue with electron-deficient or heteroaryl boronic acids.[2][6]
-
Mitigation Strategies:
-
Choice of Base: Use milder bases like K₃PO₄ or Cs₂CO₃.[2] In some cases, using KF can prevent cleavage of base-labile groups.[7][9]
-
Anhydrous Conditions: While many protocols use aqueous bases, water is a proton source.[2] Running the reaction under anhydrous conditions can minimize this side reaction.
-
Stable Boron Reagents: Use more stable boronic esters (e.g., pinacol, MIDA) or trifluoroborate salts.[8][9]
-
-
-
Homocoupling: This is the coupling of two boronic acid molecules or two organic halide molecules.
-
Mitigation Strategies:
-
Exclude Oxygen: Homocoupling of boronic acids is often promoted by the presence of oxygen.[1][4] Rigorous degassing of the reaction mixture is crucial.
-
Stoichiometry: Using a slight excess of the boronic acid can sometimes help, but adding the halide in excess can help avoid homocoupling of the boronic acid.[5]
-
Catalyst Choice: Ensure the active Pd(0) species is generated efficiently. The presence of Pd(II) species can promote homocoupling of boronic acids.[6]
-
-
-
Dehalogenation: This is the replacement of the halide on the electrophile with a hydrogen atom. This can occur if the palladium complex reacts with a hydride source in the reaction mixture, such as an amine base or alcoholic solvent.[6]
Q3: How do I select the optimal catalyst, ligand, base, and solvent for my specific substrates?
A3: The ideal conditions are highly substrate-dependent, and screening is often necessary.[6] However, here are some general guidelines:
-
Catalyst/Ligand System:
-
Function: The ligand stabilizes the Pd(0) species, prevents the formation of palladium black, and modulates the electronic and steric properties of the catalyst.[6] Electron-rich and bulky ligands facilitate both oxidative addition and reductive elimination.[8][10][11]
-
For Aryl Chlorides/Unreactive Substrates: These challenging electrophiles require more electron-rich and sterically hindered ligands like bulky biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][8][9]
-
Common Catalysts: Pd(PPh₃)₄, Pd(OAc)₂ with an external ligand, and pre-formed complexes like Pd(dppf)Cl₂ are common starting points.[5]
-
-
Base Selection:
-
Function: The base is crucial for activating the organoboron species to facilitate the transmetalation step.[8][9][12] It is believed to form a more nucleophilic borate species.[12][13][14]
-
Common Choices: Inorganic bases like carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) generally provide high yields.[12]
-
Considerations: The base strength and solubility are key. Cs₂CO₃ is often effective in challenging couplings due to its higher solubility in organic solvents.[12] For substrates with base-sensitive functional groups, milder bases like KF or K₂CO₃ are recommended.[4]
-
-
Solvent Selection:
-
Function: The solvent must solubilize the reagents and stabilize the catalytic species.[2][15]
-
Common Choices: Aprotic solvents like toluene, dioxane, and THF are frequently used, often with water as a co-solvent to dissolve the inorganic base.[6][8] Polar aprotic solvents like DMF can also be used.[7][15]
-
Solvent Effects: The choice of solvent can be complex and may influence selectivity. For example, in the coupling of chloroaryl triflates, polar solvents like acetonitrile (MeCN) or DMF can favor reaction at the triflate group, whereas alcohols or THF favor reaction at the chloride.[16][17]
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on the effect of different bases and solvents on Suzuki coupling yields for a model reaction.
Table 1: Comparative Performance of Various Bases
Reaction: 4-Bromotoluene with Phenylboronic Acid
| Base | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 95 |
| K₃PO₄ | 1,4-Dioxane | 100 | 98 |
| Cs₂CO₃ | 1,4-Dioxane | 80 | 92 |
| K₂CO₃ | Toluene/H₂O | 90 | 88 |
| KF | THF | 70 | 85 |
| Triethylamine (Et₃N) | DMF | 100 | 45 |
(Note: Yields are highly dependent on the specific substrates, catalyst, and ligand used. This table serves as a general guide. Data synthesized from[12])
Table 2: Effect of Solvent on a Model Suzuki Coupling Reaction
Reaction: 4-Iodobenzonitrile with Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene/H₂O (2:1) | 90 | 6 | 94 |
| 1,4-Dioxane/H₂O (4:1) | 100 | 4 | 97 |
| DMF | 110 | 8 | 89 |
| THF/H₂O (3:1) | 70 | 12 | 85 |
| Ethanol/H₂O (1:1) | 80 | 10 | 91 |
(Note: This data is illustrative, based on general principles and literature reports. Actual results will vary.[6][15])
Visualizations: Mechanisms and Workflows
Suzuki Coupling Catalytic Cycle
The mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination of the final product to regenerate the Pd(0) catalyst.[8][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Optimization
A systematic approach to optimizing a Suzuki coupling reaction involves screening key parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in Suzuki reactions with (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in Suzuki-Miyaura cross-coupling reactions involving (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when using the electron-deficient this compound in your experiments.
Q1: My Suzuki coupling reaction is resulting in a very low yield. What are the primary things to check?
A1: Low yields in Suzuki couplings, especially with electron-deficient boronic acids, can often be attributed to several critical factors. A systematic check of your reagents and reaction setup is the best first step.[1][2]
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: this compound, being electron-deficient, is particularly susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][3] Ensure you are using a fresh, high-purity batch. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) if degradation is suspected.[1][4]
-
Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend for the leaving group is I > Br > OTf >> Cl.[1][5] Reactions with aryl chlorides are more challenging and typically require more active catalyst systems.[5]
-
Catalyst and Ligand Activity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time, and phosphine ligands are prone to oxidation.[1] Using fresh, properly stored catalysts and ligands is essential. The active catalytic species is Pd(0); if you are using a Pd(II) source, it needs to be reduced in situ.[2][4]
-
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1][2][3] It is critical to thoroughly degas your solvents and run the reaction under an inert atmosphere like nitrogen or argon.[1][2]
-
Solvent and Base Purity: Use anhydrous and degassed solvents.[1] The choice of base is also critical; ensure it is of high purity and appropriate for the reaction.[6]
-
Q2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?
A2: Protodeboronation is a common issue with electron-deficient boronic acids. Here are several strategies to mitigate it:
-
Use Anhydrous Conditions: Minimizing the amount of water present can reduce the rate of this side reaction.[1]
-
Convert to a More Stable Boron Reagent: Converting the boronic acid to a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][4] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes reduce the extent of protodeboronation.[1]
-
Choice of Base: Stronger bases can sometimes accelerate the desired coupling reaction relative to protodeboronation. However, they can also promote other side reactions. Careful selection is key.
Q3: What are the best practices for setting up the reaction to ensure an inert atmosphere?
A3: Maintaining an oxygen-free environment is crucial for success.
-
Vessel Preparation: Start with an oven-dried reaction vial or flask equipped with a magnetic stir bar. Add your solid reagents: the aryl halide, this compound (typically 1.2–1.5 equivalents), and a finely powdered base (2.0–3.0 equivalents).[2]
-
Purging: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. A common technique is to evacuate the flask and backfill it with the inert gas, repeating this cycle three times.[1]
-
Solvent and Catalyst Addition: Add the degassed solvent via syringe under a positive pressure of the inert gas.[2] To ensure thorough deoxygenation, you can bubble the inert gas through the solvent for 10-15 minutes before adding it to the reaction flask.[1] Finally, add the palladium catalyst and any additional ligand under the inert atmosphere.[1][2]
Q4: I am observing the formation of a biaryl byproduct from the homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling of the boronic acid is another common side reaction, often promoted by the presence of oxygen.[2][3] Rigorously excluding oxygen from your reaction by properly degassing solvents and maintaining a strict inert atmosphere is the most effective way to prevent this.[2][3] In some cases, adjusting the catalyst or reaction temperature may also help.
Q5: How do I choose the right catalyst, ligand, base, and solvent for this specific boronic acid?
A5: The trifluoromethyl group makes the boronic acid electron-deficient, which can slow down the transmetalation step of the catalytic cycle. Therefore, the choice of reagents is critical to promote an efficient reaction.[6][7]
-
Catalyst and Ligand: For challenging substrates like this, highly active Buchwald-type phosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are often effective.[6] These bulky, electron-rich ligands help to accelerate the oxidative addition and facilitate the overall catalytic cycle.[5] Air-stable palladacycle precatalysts are also a robust option.[2][5]
-
Base: The base activates the boronic acid for transmetalation.[8] For electron-deficient boronic acids, bases like K₃PO₄ or Cs₂CO₃ are often effective.[6] The choice can be solvent-dependent.
-
Solvent: A biphasic solvent system, such as Toluene/H₂O or Dioxane/H₂O, is commonly used.[6] The water is necessary to dissolve the inorganic base and facilitate the reaction.
Data Summary: Recommended Reaction Components
The following table summarizes common catalytic systems and conditions suitable for Suzuki couplings with electron-deficient boronic acids.
| Component | Options | Key Advantages & Considerations | Typical Loading/Ratio |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective with appropriate ligands.[4][6] Pd(PPh₃)₄ is readily available but may have lower activity for challenging substrates.[6] | 1-5 mol% |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PCy₃ | Buchwald-type ligands (SPhos, XPhos) show high activity for electron-poor substrates.[6] P(t-Bu)₃ and PCy₃ are also effective electron-rich ligands.[8] | 1:2 (Pd:Ligand) |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is effective and promotes high reaction rates.[6] Cs₂CO₃ is a strong base that can accelerate slow reactions but may promote side reactions.[6] | 2-3 equivalents |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Biphasic systems are common.[6] Dioxane and THF are good options, but be aware of potential peroxide formation in older solvent bottles.[6] | 4:1 to 10:1 (Organic:Water) |
Visualizations
The following diagrams illustrate key workflows and concepts relevant to troubleshooting your Suzuki reaction.
Caption: A flowchart for troubleshooting low yields in Suzuki coupling reactions.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides a general methodology for the Suzuki coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ or a palladacycle, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)
-
Degassed solvent system (e.g., 10:1 Dioxane/H₂O)
-
Anhydrous sodium sulfate
-
Organic solvent for workup (e.g., ethyl acetate)
-
Silica gel for purification
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed Dioxane/H₂O (10:1) solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biphenyl product.[1]
References
Technical Support Center: Purification Strategies for Products of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of reactions involving (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid, commonly used in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered in Suzuki-Miyaura reactions using this compound?
A1: Common impurities include unreacted starting materials such as the aryl halide and the boronic acid itself, homocoupled byproducts of both the aryl halide and the boronic acid, protodeboronated starting material, and residual palladium catalyst.[1] The presence of the trifluoromethyl group can influence the electronic properties and reactivity of the boronic acid, potentially affecting the distribution of these byproducts.
Q2: What is the initial step for working up the reaction mixture?
A2: A standard aqueous work-up is the recommended first step. This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing with water or brine. This procedure is effective for removing inorganic salts and water-soluble impurities.[1]
Q3: How can I remove unreacted this compound from the crude product?
A3: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the organic extract of your crude product with an aqueous base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which will partition into the aqueous layer.[1]
Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
A4: Separating compounds with similar polarities is a common challenge in the purification of biphenyl compounds.[1] Meticulous column chromatography with a shallow solvent gradient is often effective.[1] It is crucial to first test various solvent systems using Thin Layer Chromatography (TLC) to determine the optimal conditions for separation.[1] If the product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method.[1]
Q5: Why is the removal of the palladium catalyst critical, and what are the best methods to achieve this?
A5: For applications in drug development and pharmaceutical sciences, removing trace amounts of palladium is essential due to its potential toxicity and to meet regulatory requirements.[1] Common methods for palladium removal include filtration of the reaction mixture through celite to remove heterogeneous catalysts, or the use of metal scavengers for homogeneous catalysts.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of reaction products of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Incomplete reaction. - Product loss during aqueous work-up. - Suboptimal chromatography conditions. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Minimize the number of extractions and avoid emulsions. - Optimize the solvent system for column chromatography to ensure good separation and recovery. |
| Product appears as an oil and will not crystallize | - Presence of impurities inhibiting crystallization. - The product may have a low melting point or be an oil at room temperature. | - Further purify the product by column chromatography to remove impurities.[1] - If the product is inherently an oil, chromatography is the most suitable purification method.[1] - Try inducing crystallization by scratching the flask or seeding with a crystal of the pure product. |
| Significant amount of homocoupled byproduct observed | - Presence of oxygen in the reaction. - Use of a Pd(II) precatalyst which can promote homocoupling. | - Ensure the reaction is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen).[1] - Consider using a Pd(0) catalyst source directly.[1] - For purification, careful column chromatography or recrystallization is required.[1] |
| Streaking or poor separation on silica gel column | - The trifluoromethyl group can increase the acidity of nearby protons, leading to strong interactions with the silica gel. - The compound may be degrading on the acidic silica gel. | - Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent). - Alternatively, reverse-phase chromatography may provide better results for polar or sensitive compounds. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a general guideline for the purification of a moderately polar product.
-
TLC Analysis:
-
Develop a suitable solvent system using TLC. A good starting point for biphenyl compounds is a mixture of hexane and ethyl acetate.[2]
-
Aim for an Rf value of 0.2-0.3 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity solvent system determined from TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Stationary Phase | Example Eluent System | Compound Polarity | Notes |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | Low to Medium | A standard and effective system for many biphenyl derivatives.[2] |
| Silica Gel | Dichloromethane / Methanol (e.g., 100:1 to 20:1) | Medium to High | Suitable for more polar products.[2] |
| Reverse Phase C18 | Water / Acetonitrile or Water / Methanol | High | Excellent for highly polar or water-soluble compounds. |
Protocol 2: Recrystallization
This method is suitable for solid products with good thermal stability.
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points.
-
An ideal single solvent will dissolve the compound when hot but not when cold.
-
A common and effective two-solvent system for biphenyls is ethanol/water, where the compound is dissolved in hot ethanol, and water is added until turbidity is observed.[3]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is fully dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
| Solvent System | Compound Characteristics | Notes |
| Ethanol / Water | Moderately polar solids | A widely used system for inducing crystallization of aromatic compounds.[3] |
| Hexane / Ethyl Acetate | Less polar solids | Good for compounds with lower polarity. |
| Toluene | Aromatic solids | Can be effective but has a higher boiling point. |
Visualized Workflows
Caption: General purification workflow for products of this compound reactions.
Caption: Decision tree for troubleshooting common purification problems.
References
Technical Support Center: Trifluoromethyl-substituted Boronic Acids in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl-substituted boronic acids in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with trifluoromethyl-substituted boronic acids in Suzuki-Miyaura cross-coupling?
A1: The most prevalent side reactions include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1][2][3][4][5] This reaction is often accelerated by the presence of a base and a proton source, such as water.[6]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen or certain palladium species.[6][7]
-
Oxidation: The conversion of the boronic acid to the corresponding phenol. This can be minimized by ensuring the reaction is performed under an inert atmosphere.[1]
Q2: How does the position of the trifluoromethyl (CF₃) group on the aromatic ring affect the reactivity and stability of the boronic acid?
A2: The position of the electron-withdrawing CF₃ group significantly influences the properties of the boronic acid:
-
Acidity: The introduction of a CF₃ group generally increases the Lewis acidity of the boronic acid for meta and para isomers compared to unsubstituted phenylboronic acid.[8][9][10] However, for the ortho isomer, the acidity can be reduced due to steric hindrance, which impedes the formation of the tetrahedral boronate ion.[8][9][10]
-
Stability: While electron-deficient boronic acids can be prone to decomposition, some studies indicate that trifluoromethylphenylboronic acids exhibit high resistance to protodeboronation.[8][11]
Q3: My reaction is showing low to no yield. What are the initial troubleshooting steps?
A3: When encountering low or no yield, consider the following key parameters:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[6]
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[6] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Purity: Verify the purity and stability of your boronic acid and aryl halide. Boronic acids can degrade over time.[6]
-
Base and Solvent Choice: The selection of base and solvent is crucial and often interdependent. The base should be strong enough to promote transmetalation but not so strong as to cause degradation.[6]
Q4: What are boronic acid protecting groups, and when should I use them?
A4: Protecting groups are used to increase the stability of boronic acids and mitigate side reactions like protodeboronation.[12][13] Common protected forms include:
-
Potassium Organotrifluoroborates (R-BF₃K): These are generally air-stable, crystalline solids and are less prone to protodeboronation.[14][15] They are thought to work by the slow release of the boronic acid under the reaction conditions.[12][16]
-
Boronate Esters (e.g., pinacol esters, MIDA esters): These are also more stable than the corresponding boronic acids.[3] The choice of the diol used for esterification can impact the stability and reactivity.[4][5]
You should consider using a protected boronic acid when working with particularly unstable boronic acids (e.g., some heteroaryl boronic acids) or when significant protodeboronation is observed.[7][14]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your cross-coupling reactions.
Issue 1: Significant Protodeboronation Observed
Symptoms:
-
Formation of a significant amount of the arene byproduct (Ar-H) where the boronic acid group has been replaced by hydrogen.
-
Low yield of the desired cross-coupled product.
Potential Causes:
-
The reaction conditions (e.g., high temperature, strong aqueous base) are promoting the protodeboronation side reaction.[3]
-
The specific trifluoromethyl-substituted boronic acid is susceptible to this side reaction.
Solutions:
| Solution | Detailed Methodology |
| Use a Milder Base | Switch from strong bases like NaOH or KOH to weaker inorganic bases such as K₂CO₃, K₃PO₄, or CsF.[6][17] |
| Anhydrous Conditions | Since water is a proton source for protodeboronation, using anhydrous solvents and reagents can significantly reduce this side reaction.[6] |
| Use a Protected Boronic Acid | Convert the boronic acid to a more stable form, such as a potassium trifluoroborate or a pinacol ester. |
| Lower Reaction Temperature | Higher temperatures can accelerate protodeboronation. If possible, run the reaction at a lower temperature, though this may require a more active catalyst system. |
Issue 2: Low or No Conversion of Starting Materials
Symptoms:
-
Recovery of a large amount of unreacted aryl halide and/or boronic acid.
Potential Causes:
-
Inactive catalyst.
-
Insufficiently active catalyst system for the specific substrates.
-
Steric hindrance from the trifluoromethyl group or other substituents.
Solutions:
| Solution | Detailed Methodology |
| Screen Catalysts and Ligands | For sterically hindered substrates, especially those with ortho-substituents, use bulky, electron-rich ligands like Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[6] |
| Increase Reaction Temperature | Higher temperatures can help overcome the activation energy barrier, particularly for the oxidative addition step with less reactive aryl chlorides. |
| Optimize Base and Solvent | The combination of base and solvent can have a significant impact on reaction rate. A screen of different bases and solvents may be necessary. For challenging couplings, a strong base like K₃PO₄ is often effective. |
Quantitative Data Summary
Table 1: pKa Values of Selected Phenylboronic Acids
The acidity of the boronic acid can influence its reactivity and stability. The electron-withdrawing trifluoromethyl group generally lowers the pKa (increases acidity) for meta and para isomers.
| Compound | ortho- | meta- | para- |
| CF₃-PhB(OH)₂ | 9.45 | 7.88 | 7.82 |
| OCF₃-PhB(OH)₂ | 9.51 | 7.79 | 8.11 |
| F-PhB(OH)₂ | 7.89 | 8.09 | 8.77 |
| OCH₃-PhB(OH)₂ | 9.31 | 8.46 | No data |
| PhB(OH)₂ | - | - | 8.8 |
Data adapted from references[9][10]. pKa values can vary slightly depending on the determination method.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Under Anhydrous Conditions to Minimize Protodeboronation
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the trifluoromethyl-substituted boronic acid or its protected form (1.2-1.5 equiv.), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the vessel three times.[7]
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[6]
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).[6]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography.[6]
Visualizations
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
Caption: Key side reactions of trifluoromethyl-substituted boronic acids.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Effect of base and solvent on the efficiency of Suzuki coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Suzuki coupling reactions, with a specific focus on the critical roles of the base and solvent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in a Suzuki coupling reaction?
The base is a crucial component in the Suzuki-Miyaura catalytic cycle, primarily responsible for activating the organoboron species (e.g., boronic acid).[1][2] Its main function is to form a more nucleophilic boronate "ate" complex by reacting with the boronic acid.[2] This activated species is significantly more reactive towards the palladium(II) intermediate during the transmetalation step, which is often the rate-determining step of the reaction.[2] The choice of base can therefore dramatically influence reaction rates and yields.[1][2]
Q2: How does the choice of solvent affect the efficiency of a Suzuki coupling reaction?
The solvent plays a multifaceted role in Suzuki coupling reactions, influencing catalyst stability, reagent solubility, and even reaction selectivity.[3][4] A suitable solvent must dissolve a range of components, including lipophilic reactants, organometallics, and inorganic salts like the base.[3] The polarity of the solvent can determine the structure and activity of catalytic intermediates.[5] For instance, less polar solvents like toluene or dioxane are often paired with catalysts like Pd(PPh₃)₄, while highly polar solvents may be better suited for ionic pre-catalysts.[3] The solvent can also influence the selectivity of the reaction when multiple reactive sites are present on a substrate.[4][6]
Q3: What are the most commonly used bases for Suzuki coupling, and how do I choose the right one?
Commonly used bases in Suzuki coupling reactions include inorganic bases like carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH), as well as some organic bases like triethylamine (NEt₃).[1][7] The selection of an appropriate base is highly dependent on the specific substrates, catalyst system, and solvent being used.[1][2] For instance, inorganic bases like carbonates and phosphates often provide higher yields compared to organic bases under certain conditions.[1] Cesium carbonate (Cs₂CO₃) is often employed in more challenging coupling reactions due to its higher solubility in organic solvents.[1]
Q4: Which solvents are typically used for Suzuki coupling reactions?
A wide variety of solvents can be used for Suzuki coupling, including ethers (dioxane, THF), aromatic hydrocarbons (toluene, xylenes), amides (DMF, DMAc), and alcohols (MeOH, EtOH).[7] A key advantage of the Suzuki reaction is its compatibility with water, allowing for biphasic organic-aqueous solvent systems or even reactions in water alone.[8][9] The use of water can be economically and environmentally advantageous.[8] The choice of solvent often depends on the solubility of the reactants and the specific requirements of the catalytic system.[10]
Troubleshooting Guides
Problem: Low or no product yield in my Suzuki coupling reaction.
This is a common issue that can often be traced back to the selection of the base or solvent.
Troubleshooting Steps:
-
Verify Base Activity and Suitability:
-
Base Strength: The base must be strong enough to deprotonate the boronic acid and form the active boronate species. If you are using a weak base, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃.
-
Solubility: Ensure your base is at least partially soluble in the reaction medium. If the base is completely insoluble, the reaction will be slow or may not proceed at all. Using a biphasic solvent system (e.g., toluene/water) can help dissolve inorganic bases.[7]
-
Compatibility: The base should not react with other functional groups on your substrates. For base-sensitive substrates, milder bases or alternative coupling methods may be necessary.[11]
-
-
Optimize the Solvent System:
-
Reagent Solubility: Check the solubility of all your starting materials (aryl halide, boronic acid, and catalyst) in the chosen solvent. Poor solubility can lead to low reaction rates.[12]
-
Solvent Polarity: The polarity of the solvent can significantly impact the reaction. Experiment with different solvents or solvent mixtures. For example, a mixture of an organic solvent and water is often effective.[13]
-
Degassing: Ensure the solvent is properly degassed to remove oxygen, which can deactivate the palladium catalyst.[14]
-
-
Screen Different Base and Solvent Combinations:
-
Systematically screen different combinations of bases and solvents. A common starting point is to try a carbonate base (e.g., K₂CO₃) in a toluene/water or dioxane/water mixture.[12]
-
Data Presentation: Effect of Base on Reaction Yield
The following table summarizes the effect of different bases on the yield of the Suzuki coupling reaction between 4-bromotoluene and phenylboronic acid.
| Base | Solvent System | Temperature (°C) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | 90-100 | High |
| K₂CO₃ | Toluene/H₂O | 90-100 | High |
| K₃PO₄ | Toluene/H₂O | 90-100 | Very High |
| Cs₂CO₃ | Toluene/H₂O | 90-100 | Very High |
| NEt₃ | Toluene/H₂O | 90-100 | Low |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[1]
Experimental Protocols
General Experimental Protocol for Base Screening in a Suzuki-Miyaura Coupling Reaction:
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 4 mol%)
-
Selected base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, and the selected base.[1]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[1]
-
Add the degassed solvent system via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for a specified time (e.g., 12-16 hours).[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[1]
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[15]
Visualizations
Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting flowchart for low yield in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. aidic.it [aidic.it]
- 14. reddit.com [reddit.com]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability, storage, and handling of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid. It also offers troubleshooting guidance for common issues encountered during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and reactivity of this compound, it is crucial to store it under the proper conditions. Key recommendations include maintaining a cool, dry, and dark environment.[1] Some suppliers recommend cold-chain transportation and storage at room temperature under an inert atmosphere.[1]
Q2: What is the general shelf life of this boronic acid?
Q3: What are the primary degradation pathways for this compound?
A3: The most common degradation pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a hydrogen atom.[2] This process is often mediated by moisture and can be accelerated by acidic or basic conditions. Electron-deficient arylboronic acids, such as the trifluoromethyl-substituted compound , can be particularly susceptible to this degradation pathway. Oxidation is another potential degradation route.
Q4: Is this compound hygroscopic?
A4: While specific data on the hygroscopicity of this compound is not available, boronic acids as a class can be sensitive to moisture. Absorption of water can facilitate degradation through hydrolysis and protodeboronation. Therefore, it is essential to store the compound in a tightly sealed container in a dry environment.
Stability and Storage Data
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes general stability and storage recommendations for arylboronic acids.
| Parameter | Recommendation/Information | Citation |
| Storage Temperature | Room temperature; some suppliers suggest 2-8°C. | [1][3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | [1] |
| Light | Keep in a dark place, protected from light. | [1] |
| Moisture | Store in a dry environment in a tightly sealed container. | |
| Incompatible Materials | Strong oxidizing agents. | |
| Physical Form | Typically a solid. | [3] |
Solubility Information
The solubility of boronic acids can vary significantly depending on the solvent. For Suzuki-Miyaura coupling and other reactions, selecting an appropriate solvent system is critical. The following table provides general guidance on the solubility of arylboronic acids in common laboratory solvents.
| Solvent | General Solubility of Arylboronic Acids |
| Tetrahydrofuran (THF) | Generally soluble. |
| Dimethylformamide (DMF) | Generally soluble. |
| Dioxane | Generally soluble. |
| Ethanol | Generally soluble. |
| Water | Low to moderate solubility, often dependent on pH. |
| Toluene | Generally soluble, especially with heating. |
| Acetonitrile | Generally soluble. |
Note: It is always recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.
Troubleshooting Guide for Suzuki-Miyaura Coupling
Low yields or reaction failures in Suzuki-Miyaura coupling reactions involving this compound can often be attributed to several factors. As an electron-deficient boronic acid, specific challenges may arise.
Issue 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Poor Quality of Boronic Acid | Use a fresh, high-purity batch of the boronic acid. Consider purifying the existing batch by recrystallization if its quality is suspect. |
| Protodeboronation of Boronic Acid | Minimize reaction time and temperature. Use anhydrous solvents and ensure the reaction is carried out under a strict inert atmosphere. Consider using a boronate ester (e.g., pinacol ester) which can exhibit greater stability. |
| Inefficient Transmetalation | Due to the electron-withdrawing nature of the trifluoromethyl group, transmetalation can be sluggish. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and consider using more electron-rich phosphine ligands to facilitate this step. |
| Catalyst Deactivation | Ensure the palladium catalyst and phosphine ligands are of high quality and have been stored properly. Degas all solvents thoroughly to remove oxygen, which can deactivate the catalyst. |
| Incorrect Solvent or Base | Optimize the solvent system and base. A combination of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous basic solution is common. The choice of base can significantly impact the reaction outcome. |
Issue 2: Formation of Homocoupling Byproduct (Biphenyl from Boronic Acid)
| Possible Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Palladium(II) Precatalyst | If using a Pd(II) precatalyst, ensure efficient in-situ reduction to the active Pd(0) species. The presence of excess Pd(II) can promote homocoupling. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Boronic Acid Stability by ¹H NMR
This protocol provides a general method to monitor the stability of this compound in a given solvent over time.
-
Sample Preparation: Prepare a solution of the boronic acid of a known concentration (e.g., 10 mg/mL) in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum of the solution.
-
Incubation: Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature, exposure to air/light).
-
Time-Point Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours).
-
Data Analysis: Monitor for the appearance of new signals or a decrease in the intensity of the characteristic peaks of the boronic acid. The appearance of a signal corresponding to the protodeboronated product (4'-(trifluoromethyl)-[1,1'-biphenyl]) would indicate degradation.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Caption: Key factors for the stability of this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
References
- 1. Sequential redox strategies for enhanced defluorination and degradation of a Trifluoromethylated Pharmaceutical using a single bimetallic catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation & Poisoning in Reactions with Fluorinated Compounds
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and poisoning in reactions involving fluorinated compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help diagnose and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My catalyst's activity is declining rapidly in the presence of a fluorinated substrate. What are the likely causes?
A rapid decline in catalytic activity when using fluorinated compounds is a common issue. The primary causes fall into three categories: chemical poisoning, fouling, and thermal degradation.[1][2]
-
Chemical Poisoning by Fluoride: Hydrogen fluoride (HF) or other fluoride species can be generated in situ during the reaction. These species can poison the catalyst by strongly adsorbing to active sites, altering the electronic properties of the metal, or reacting with the support material (e.g., alumina, silica) to form inactive metal-fluoride or support-fluoride complexes.[3] For instance, on acidic supports like alumina, fluoride ions can displace hydroxyl groups, leading to changes in surface acidity which can affect catalytic performance.
-
Fouling (Coking): Fluorinated reactants or intermediates can undergo decomposition or polymerization on the catalyst surface, leading to the formation of carbonaceous deposits, often called "coke".[2][4] These deposits physically block active sites and pores, preventing reactants from reaching the catalytic centers.[2][3] Elemental analyses and X-ray Photoelectron Spectroscopy (XPS) can reveal that catalyst samples subjected to higher reaction temperatures contain larger amounts of coke, which is believed to be a major cause of deactivation.[4]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small, highly active metal particles of a catalyst to agglomerate into larger, less active particles.[1][5] This process, known as sintering, leads to an irreversible loss of active surface area.[1][5] Sintering is often accelerated by the presence of water vapor, which can be a byproduct of certain reactions.[5]
Q2: How can I determine the specific cause of my catalyst's deactivation?
A systematic characterization of the fresh, spent (deactivated), and regenerated catalyst is crucial to pinpoint the root cause of deactivation.[1]
// Define Nodes start [label="Decline in\nCatalyst Activity", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Characterization Nodes char_bet [label="BET Surface Area\nAnalysis", fillcolor="#F1F3F4", fontcolor="#202124"]; char_xps [label="XPS / EDX\n(Elemental Analysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; char_tem [label="TEM / SEM\n(Morphology)", fillcolor="#F1F3F4", fontcolor="#202124"]; char_tpd [label="NH3-TPD / Py-IR\n(Acidity)", fillcolor="#F1F3F4", fontcolor="#202124"]; char_tga [label="TGA / TPO\n(Coke Analysis)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Deactivation Mechanism Nodes sintering [label="Sintering\n(Thermal Degradation)", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; poisoning [label="Poisoning\n(e.g., by Fluoride)", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; fouling [label="Fouling / Coking\n(Carbon Deposition)", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"];
// Logic Nodes obs1 [label="Significant loss of\nsurface area?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; obs2 [label="Presence of F on\nsurface? Change in\nmetal oxidation state?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; obs3 [label="Increased particle size?\nAgglomeration?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; obs4 [label="Change in Lewis/\nBrønsted acid sites?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; obs5 [label="Weight loss upon\nheating in air/O₂?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> {char_bet, char_xps, char_tem, char_tpd, char_tga} [label="Characterize Spent Catalyst"];
char_bet -> obs1; char_xps -> obs2; char_tem -> obs3; char_tpd -> obs4; char_tga -> obs5;
obs1 -> sintering [label="Yes"]; obs2 -> poisoning [label="Yes"]; obs3 -> sintering [label="Yes"]; obs4 -> poisoning [label="Yes"]; obs5 -> fouling [label="Yes"]; }
Caption: Troubleshooting workflow for identifying the root cause of catalyst deactivation.
Table 1: Catalyst Characterization Techniques for Deactivation Analysis
| Technique | Information Provided | Implication for Deactivation Mechanism |
| BET Surface Area Analysis | Measures the total surface area and pore size distribution of the catalyst. | A significant decrease in surface area suggests sintering or pore blockage by coke.[1] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical states of elements on the catalyst surface. | Can detect the presence of fluoride poisons, changes in the oxidation state of the active metal, and the nature of carbon deposits (e.g., carbidic carbons).[4] |
| Transmission/Scanning Electron Microscopy (TEM/SEM) | Provides images of the catalyst morphology, showing the size and dispersion of metal particles.[6] | An increase in particle size is direct evidence of sintering. Can also visualize coke deposits on the surface. |
| Temperature-Programmed Desorption/Oxidation (TPD/TPO) | TPD can identify adsorbed poisons on the surface.[6] TPO quantifies the amount of coke by measuring CO₂ evolution during controlled oxidation.[7] | Confirms poisoning by specific species. Provides quantitative data on the extent of fouling. |
| Ammonia TPD (NH₃-TPD) or Pyridine-IR | Probes the acidity of the catalyst, measuring the strength and number of acid sites. | A decrease in the strength of Lewis acid sites can indicate poisoning.[4] Fluoride addition can alter the number and strength of both Brønsted and Lewis acid sites. |
Experimental Protocols
Protocol 1: Temperature-Programmed Oxidation (TPO) to Quantify Coking
This protocol provides a method to determine the amount of carbonaceous deposits on a spent catalyst.
-
Sample Preparation: Place a known mass (e.g., 50-100 mg) of the spent catalyst in a quartz U-tube reactor.
-
Pre-treatment: Heat the sample under an inert gas flow (e.g., Helium or Argon at 30 mL/min) to a temperature sufficient to remove adsorbed water and volatile compounds (e.g., 150 °C for 1 hour).
-
Oxidation: Cool the sample to near room temperature. Switch the gas flow to a dilute oxidizing mixture (e.g., 2-5% O₂ in He at 30 mL/min).
-
Temperature Ramp: Begin heating the sample at a linear rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).
-
Analysis: Monitor the effluent gas stream with a mass spectrometer or a thermal conductivity detector (TCD) to measure the concentration of CO₂ (and CO) produced from the combustion of coke.
-
Quantification: Integrate the area under the CO₂ evolution curve and calibrate with a known standard to calculate the total mass of carbon on the spent catalyst.
Q3: My catalyst has been poisoned by fluoride. Can it be regenerated?
Regeneration of fluoride-poisoned catalysts can be challenging, but several methods have shown success depending on the catalyst system and the nature of the poisoning.
-
For Coke/Fouling Removal: The most common method is controlled oxidation (calcination) to burn off carbon deposits.[7] The catalyst is heated in a stream of air or a diluted oxygen/inert gas mixture.[7] It is crucial to control the temperature and oxygen concentration to avoid an uncontrolled exothermic reaction that could lead to sintering.[7]
-
For Fluoride Poisoning:
-
Alkali Washing: Washing the catalyst with a dilute basic solution (e.g., NaOH) can help remove adsorbed fluoride species.[8] The hydroxide ions can exchange with fluoride ions on the surface.[8]
-
Re-fluorination/Activation: In some cases, particularly for fluorination catalysts like those based on chromium oxide, treatment with a fluorine source such as HF after coke removal may be necessary to restore the active sites to their proper chemical state.[7][9]
-
Electrochemical Regeneration: A novel technique for regenerating activated alumina saturated with fluoride involves using an electrochemical cell to desorb the fluoride ions rapidly.[10] This method has shown high recovery of adsorption capacity (95%) and uses less water than traditional techniques.[10]
-
Table 2: Comparison of Catalyst Regeneration Methods
| Method | Target Deactivation | General Procedure | Key Considerations |
| Oxidative Treatment | Coking / Fouling | Heat catalyst in a controlled flow of diluted O₂ or air (e.g., 350-450 °C).[7] | The process is exothermic and can cause sintering if not carefully controlled.[7] |
| Alkali Washing | Fluoride Poisoning | Wash catalyst with a dilute NaOH solution to exchange F⁻ with OH⁻.[8] | May alter the support structure or active metal properties. Requires thorough rinsing. |
| Re-fluorination | Loss of Active Fluoride Sites | Treat the catalyst with a fluorine source (e.g., HF, NF₃) at elevated temperatures.[7][11] | Highly hazardous reagents require specialized equipment and safety protocols. |
| Electrochemical Desorption | Fluoride Poisoning (on Alumina) | Use an electrochemical cell to drive fluoride ions off the adsorbent surface.[10] | A rapid process (6-15 minutes) with high efficiency.[10] Primarily demonstrated for adsorbents. |
Q4: What are the best practices to minimize catalyst deactivation from the start?
Proactive measures can significantly extend the lifetime and performance of your catalyst.
-
Feedstock Purification: If possible, remove impurities that act as catalyst poisons from the reactant feed streams. For fluorinated compounds, this includes removing any excess HF or water.
-
Optimize Reaction Conditions:
-
Temperature: Operate at the lowest temperature that provides sufficient activity and selectivity. Higher temperatures often accelerate coking and sintering.[4]
-
Pressure: Adjusting partial pressures of reactants can sometimes minimize side reactions that lead to fouling.
-
-
Catalyst Design:
-
Support Selection: Choose a support material that is more resistant to attack by fluoride. For example, carbon supports can be more robust than metal oxides like alumina in the presence of HF.
-
Addition of Promoters: The addition of a second metal or promoter can enhance stability. For example, adding zinc to a chromium-based catalyst has been shown to have a positive effect in preventing deactivation during fluorination reactions.[9]
-
-
Co-feeding Diluents: Introducing an inert gas can lower the partial pressure of reactants and products, which may reduce coking rates. In some cases, co-feeding a small amount of an oxidant like dioxygen can help prevent coke buildup.[9]
// Define Nodes start [label="Goal: Minimize\nCatalyst Deactivation", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Strategy Nodes strat_purify [label="Purify Feedstock", fillcolor="#F1F3F4", fontcolor="#202124"]; strat_conditions [label="Optimize Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; strat_design [label="Modify Catalyst Design", fillcolor="#F1F3F4", fontcolor="#202124"];
// Detail Nodes detail_purify [label="• Remove HF, H₂O, S\n• Prevent poison ingress", style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; detail_conditions [label="• Lower Temperature\n• Adjust Pressure\n• Add Inert Diluent", style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; detail_design [label="• Use resistant support (e.g., Carbon)\n• Add promoters (e.g., Zn)\n• Optimize active phase", style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections start -> strat_purify; start -> strat_conditions; start -> strat_design;
strat_purify -> detail_purify [dir=none]; strat_conditions -> detail_conditions [dir=none]; strat_design -> detail_design [dir=none]; }
Caption: Key strategies for the prevention of catalyst deactivation.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. DSpace at KOASAS: Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation [koasas.kaist.ac.kr]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN104918700A - Activation and regeneration of fluorination catalysts - Google Patents [patents.google.com]
Analytical techniques for monitoring reaction progress with (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on analytical techniques for monitoring reaction progress when using (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of a Suzuki-Miyaura coupling reaction using this compound?
A1: Several techniques are well-suited for monitoring Suzuki-Miyaura coupling reactions involving this specific boronic acid. The choice depends on the desired level of detail, available equipment, and whether quantitative or qualitative information is needed. The most common methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F): Excellent for detailed structural information and quantitative analysis. ¹⁹F NMR is particularly powerful for specifically tracking the consumption of the trifluoromethyl-containing starting material and the formation of the corresponding product.[1][2][3][4]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These are robust methods for quantitative analysis, offering high resolution and sensitivity for separating starting materials, products, and byproducts.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can be used to monitor the reaction progress after derivatization of the non-volatile boronic acid.[6][7]
-
Thin-Layer Chromatography (TLC): A simple, cost-effective, and rapid technique for qualitative monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of the product spot.[6][7][8]
Q2: How can ¹⁹F NMR spectroscopy be specifically used to monitor my reaction?
A2: The trifluoromethyl (-CF₃) group on this compound provides a unique spectroscopic handle. In ¹⁹F NMR, the starting material will exhibit a characteristic singlet. As the reaction progresses and the biphenyl product is formed, a new singlet will appear at a slightly different chemical shift. By integrating the signals of the starting material and the product, you can quantitatively determine the reaction conversion over time.[1] This method is highly specific as other reaction components will not interfere with the ¹⁹F NMR spectrum.
Q3: What are the advantages of using UPLC-MS for reaction monitoring?
A3: UPLC-MS offers several advantages for monitoring reactions with this compound:
-
High Throughput: UPLC provides rapid analysis times.[5]
-
High Sensitivity and Selectivity: Mass spectrometry allows for the sensitive detection and identification of reactants, products, and even low-level impurities.[9]
-
Quantitative Accuracy: When used with an internal standard, UPLC-MS can provide highly accurate quantitative data on reaction kinetics.[9]
-
Direct Analysis: In many cases, reaction aliquots can be directly analyzed after dilution and quenching, minimizing sample preparation.[10]
Q4: Can I use ¹¹B NMR to monitor my reaction?
A4: Yes, ¹¹B NMR spectroscopy is a valuable tool for studying the state of the boronic acid itself.[11][12][13][14] The chemical shift in ¹¹B NMR is sensitive to the hybridization of the boron atom. Trigonal sp² hybridized boronic acids have a different chemical shift compared to the tetrahedral sp³ hybridized boronate esters that form during the reaction.[12][14] This technique is particularly useful for mechanistic studies and for investigating the equilibrium between the boronic acid and its various activated forms in the reaction mixture.[11][12][13]
Troubleshooting Guides
Issue 1: Low or No Product Formation Observed by Analytical Technique
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inactive Catalyst | Verify the activity of the palladium catalyst. | Use a fresh batch of catalyst or consider an air-stable precatalyst. Ensure proper handling to avoid deactivation.[15] |
| Oxygen Contamination | Oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling. | Properly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (e.g., Nitrogen or Argon).[15] |
| Impure Reagents | Impurities in starting materials, including the boronic acid, can inhibit the reaction. | Verify the purity of all reagents. Consider purifying the boronic acid if degradation is suspected. |
| Incorrect Base or Solvent | The choice of base and solvent is critical for the reaction to proceed efficiently.[15] | Ensure the base is sufficiently strong and soluble in the chosen solvent system. For biphasic reactions, ensure vigorous stirring.[15] |
Logical Troubleshooting Flow for No Product Formation
Caption: Troubleshooting workflow for no product formation.
Issue 2: Observation of Protodeboronation by Analytical Technique
Possible Causes & Solutions
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, especially with electron-deficient boronic acids.[15][16]
| Possible Cause | Troubleshooting Step | Recommended Action |
| Strong Base in Aqueous Media | The presence of water and a strong base can accelerate protodeboronation.[15] | Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[15] |
| Presence of Water | Water acts as the proton source for this side reaction. | Consider switching to anhydrous reaction conditions if compatible with your system.[15] |
| Prolonged Reaction Time at High Temperature | Extended heating can promote the degradation of the boronic acid. | Monitor the reaction closely and stop it once the starting material is consumed. Consider if a lower temperature could be effective. |
Experimental Protocols
Protocol 1: Reaction Monitoring by ¹⁹F NMR Spectroscopy
-
Reaction Sampling: At specified time points, carefully withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture under an inert atmosphere.
-
Sample Preparation: Quench the reaction by diluting the aliquot in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. If the reaction solvent is not deuterated, the sample can be analyzed directly in a non-deuterated solvent, but a proton lock will not be possible.[1]
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum. A simple one-pulse experiment is usually sufficient.
-
Data Analysis:
-
Identify the chemical shift of the -CF₃ group in the starting boronic acid and the product.
-
Integrate the area of both signals.
-
Calculate the percent conversion using the formula: % Conversion = [Product Integral / (Product Integral + Starting Material Integral)] * 100
-
Workflow for ¹⁹F NMR Reaction Monitoring
References
- 1. azom.com [azom.com]
- 2. Monitoring of reversible boronic acid–diol interactions by fluorine NMR spectroscopy in aqueous media - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. vapourtec.com [vapourtec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Boronic Acids in Suzuki-Miyaura Coupling: Featuring (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boronic Acid Performance in a Cornerstone C-C Bond Forming Reaction.
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl, vinyl, or alkyl halides and organoboron compounds. The choice of the boronic acid is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of the performance of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid against other commonly used arylboronic acids, supported by experimental data.
Performance Comparison in Suzuki-Miyaura Coupling
The electronic nature of the substituents on the phenylboronic acid ring plays a pivotal role in the outcome of the Suzuki-Miyaura coupling. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the boronic acid, often leading to higher reaction rates and yields. Conversely, electron-withdrawing groups (EWGs) can decrease reactivity, sometimes requiring more forcing conditions or specialized catalyst systems to achieve comparable results.
The subject of this guide, this compound, presents an interesting case. The biphenyl scaffold extends the aromatic system, while the trifluoromethyl group is a strong electron-withdrawing substituent. To provide a clear performance benchmark, we have compiled experimental data for the Suzuki-Miyaura coupling of various boronic acids with aryl bromides.
Table 1: Comparison of Reaction Yields for Various Boronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 85 |
| Phenylboronic acid | 4-Bromotoluene | Pd Nanocrystals | KOH | Ionic Liquid | MW | - | High Yield |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(II)-complex | KOH | H₂O | 100 | 1 | 94[1] |
| 4-Tolylboronic acid | 1-Bromo-4-(chloromethyl)benzene | Pd(OAc)₂/PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 97[2] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd-bpydc-Nd | K₂CO₃ | H₂O | 70 | - | 97[3] |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(II)-complex | KOH | H₂O | 100 | 1 | 95[1] |
| 4-Chlorophenylboronic acid | 4-Bromoacetophenone | Pd(II)-complex | KOH | H₂O | 100 | 1 | 92[1] |
Note: Direct comparison is challenging due to variations in reaction conditions across different studies. The data presented is for illustrative purposes to highlight general performance trends.
Experimental Protocols
A generalized experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. It is important to note that optimal conditions (catalyst, ligand, base, solvent, and temperature) are substrate-dependent and may require optimization.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The process begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst.
Conclusion
This compound demonstrates good reactivity in Suzuki-Miyaura coupling, affording high yields under appropriate conditions. While the electron-withdrawing trifluoromethyl group can influence reactivity, the extended biphenyl system appears to compensate, allowing for efficient cross-coupling. As with all Suzuki-Miyaura reactions, the optimal conditions are substrate-dependent, and careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high efficiency and yields. For challenging substrates, the use of more sophisticated Buchwald-type ligands and stronger bases may be necessary to facilitate the catalytic cycle.
References
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling with Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. However, the electronic properties of the coupling partners can significantly impact reaction kinetics.[1] Electron-deficient boronic acids, in particular, present a notable challenge primarily due to their slower rates of transmetalation, a critical step in the catalytic cycle.[1] This guide provides a comparative analysis of various palladium-based catalytic systems to optimize the coupling of these challenging substrates, supported by experimental data.
The selection of an appropriate catalyst system is paramount for achieving high yields and reaction efficiency. Key factors to consider include the choice of palladium precursor, the nature of the ligand, the base, and the solvent system. For electron-deficient boronic acids, catalyst systems that facilitate rapid oxidative addition and accelerate the transmetalation step are essential.[1]
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of several representative palladium catalyst systems in the Suzuki-Miyaura coupling of electron-deficient arylboronic acids with various aryl halides. The data is compiled from literature sources to provide a comparative overview.
| Catalyst System | Ligand Type | Electron-Deficient Boronic Acid | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | (4-(Butylsulfinyl)phenyl)boronic acid | 4-Bromoanisole | K₃PO₄ | Toluene/H₂O | 80 | < 0.5 | >95 | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | 2,4,6-Trifluorophenylboronic acid | 4-Chloroanisole | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 | 2 |
| Pd(PPh₃)₄ | Triphenylphosphine | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| PdCl₂(dppf) | Diphosphine | 4-Formylphenylboronic acid | 4-Iodoanisole | K₂CO₃ | DMF | 100 | 2 | 92 | 1 |
| XPhos Pd G3 | Buchwald Palladacycle | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G2 | Buchwald Palladacycle | 4-(Diphenylamino)benzeneboronic acid | Aryl Halide | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | 1-2 |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | K₂CO₃ | t-BuOH | 80 | 6-12 | >90 | 1-2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried reaction vessel, add the aryl halide (1.0 equiv), the substituted boronic acid (1.0 - 1.5 equiv), the palladium catalyst (0.01 - 0.05 equiv), the ligand (if required), and the base (2.0 - 3.0 equiv).[2] The vessel is then sealed and purged with an inert atmosphere (e.g., argon or nitrogen).[2] Degassed solvent is added via syringe, and the reaction mixture is stirred at the specified temperature for the indicated time.[2] Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Kinetic Analysis of Suzuki Coupling
This experiment aims to determine the initial reaction rate under various conditions by monitoring product formation at early time points.[1]
Reagent Preparation : Prepare stock solutions of the electron-deficient boronic acid (e.g., (4-(Butylsulfinyl)phenyl)boronic acid, 0.1 M), aryl halide (e.g., 4-bromoanisole, 0.1 M), an internal standard (e.g., dodecane, 0.05 M), and the chosen base (e.g., K₃PO₄, 0.3 M) in the selected solvent system (e.g., 9:1 Toluene/H₂O).[1] Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos, in a 1:2 ratio) in the reaction solvent.[1]
Reaction Setup : In a reaction vial equipped with a magnetic stir bar, add the boronic acid solution, aryl halide solution, internal standard solution, and base solution.[1] Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80 °C).[1] Initiate the reaction by adding the catalyst stock solution.[1]
Sampling and Analysis : At regular intervals (e.g., 0, 2, 4, 6, 8, 10 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[1] Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., diethyl ether and water).[1] Analyze the organic layer by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product relative to the internal standard.[1]
Data Analysis : Plot the concentration of the product versus time. The initial rate is the slope of the linear portion of this plot.[1]
Mandatory Visualization
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Catalyst Comparison.
References
A Comparative Guide to the Synthesis of Trifluoromethyl-Biphenyls: Exploring Alternatives to Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethyl-biphenyl scaffold is a privileged motif in medicinal chemistry and materials science, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. While the Suzuki-Miyaura coupling has long been a cornerstone for the synthesis of these crucial compounds, researchers are increasingly seeking alternative methods to overcome some of its limitations, such as the need for pre-functionalized starting materials and the use of palladium catalysts. This guide provides an objective comparison of several alternative methods for the synthesis of trifluoromethyl-biphenyls, complete with experimental data, detailed protocols, and workflow visualizations.
Comparison of Synthetic Methodologies
The following table summarizes the key quantitative data for the Suzuki coupling and its alternatives in the synthesis of trifluoromethyl-biphenyls. The data is compiled from representative literature examples and is intended to provide a comparative overview of the performance of each method.
| Method | Catalyst System | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference Example |
| Suzuki Coupling | Pd(OAc)₂ / PCy₃ | Arylboronic acid, Aryl triflate | Room Temp | 12 | 85 | Synthesis of 4-(4'-trifluoromethylphenyl)anisole |
| Ullmann Coupling | Copper powder | Aryl iodide | 150 | 40 | 60-70 | Synthesis of 2,2'-bis(trifluoromethyl)biphenyl |
| Nickel-Catalyzed Coupling | Ni(cod)₂ / PCy₃ | Arylboronic acid, Aryl fluoride | 80 | 16 | 78 | Synthesis of 2-aryl-benzofuran with a CF₃ group |
| Photoredox Catalysis | Ru(bpy)₃Cl₂ / Cu(I) salt | Arylboronic acid, CF₃I | Room Temp | 24 | 75 | Trifluoromethylation of an arylboronic acid to form a CF₃-aryl compound |
| C-H Activation/Arylation | Ru-catalyst | Aryl halide, Fluoroarene | 120 | 24 | 70-80 | Direct arylation of a fluoroarene |
| Decarboxylative Coupling | Pd-catalyst / Cu-mediator | Aromatic carboxylate, Aryl halide | 160 | 24 | 40-60 | General biaryl synthesis (specific trifluoromethyl-biphenyl data limited) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Suzuki Coupling: Synthesis of 4-(4'-trifluoromethylphenyl)anisole
Materials:
-
4-Methoxyphenylboronic acid
-
4-(Trifluoromethyl)phenyl triflate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene and water
Procedure:
-
To an oven-dried flask, add 4-methoxyphenylboronic acid (1.2 mmol), 4-(trifluoromethyl)phenyl triflate (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PCy₃ (0.04 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Add K₃PO₄ (2.0 mmol) followed by degassed toluene (5 mL) and water (0.5 mL).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford 4-(4'-trifluoromethylphenyl)anisole.
Ullmann Coupling: Synthesis of 2,2'-bis(trifluoromethyl)biphenyl
Materials:
-
1-Iodo-2-(trifluoromethyl)benzene
-
Copper powder, activated
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, add activated copper powder (2.0 mmol).
-
The flask is heated under vacuum to remove any moisture and then cooled to room temperature under an argon atmosphere.
-
Add 1-iodo-2-(trifluoromethyl)benzene (1.0 mmol) and DMF (5 mL).
-
The reaction mixture is heated to 150 °C and stirred for 40 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography to yield 2,2'-bis(trifluoromethyl)biphenyl.
Nickel-Catalyzed Coupling: Synthesis of a 2-Aryl-benzofuran with a CF₃ group
Materials:
-
2-Fluorobenzofuran derivative
-
Arylboronic acid with a trifluoromethyl group
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
Procedure:
-
In a glovebox, a vial is charged with Ni(cod)₂ (0.1 mmol), PCy₃ (0.2 mmol), and K₃PO₄ (1.2 mmol).
-
2-Fluorobenzofuran derivative (1.0 mmol) and the arylboronic acid (1.2 mmol) are added, followed by toluene (5 mL).
-
The vial is sealed and the reaction mixture is stirred at 80 °C for 16 hours.
-
After cooling, the reaction is quenched with water and the product is extracted with ethyl acetate.
-
The organic layer is dried, concentrated, and the crude product is purified by chromatography.[1]
Photoredox Catalysis: Trifluoromethylation of an Arylboronic Acid
Materials:
-
Arylboronic acid
-
Trifluoromethyl iodide (CF₃I)
-
[Ru(bpy)₃]Cl₂
-
Copper(I) iodide (CuI)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add the arylboronic acid (1.0 mmol), [Ru(bpy)₃]Cl₂ (0.02 mmol), and CuI (0.1 mmol).
-
The vessel is sealed, evacuated, and backfilled with argon.
-
Degassed DMF (5 mL) and DIPEA (2.0 mmol) are added.
-
CF₃I is bubbled through the solution for 5 minutes.
-
The reaction mixture is irradiated with a blue LED lamp at room temperature for 24 hours.
-
The reaction is then quenched with water and extracted with ether.
-
The combined organic layers are dried and concentrated, and the product is purified by chromatography.[2]
C-H Activation/Arylation: Direct Arylation of a Fluoroarene
Materials:
-
Fluoroarene (e.g., trifluoromethylbenzene)
-
Aryl halide
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)
-
Potassium pivalate (KPiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a sealed tube, combine the fluoroarene (2.0 mmol), aryl halide (1.0 mmol), [Ru(p-cymene)Cl₂]₂ (0.025 mmol), and KPiv (0.3 mmol).
-
The tube is evacuated and backfilled with argon.
-
DCE (2 mL) is added, and the tube is sealed.
-
The reaction mixture is heated to 120 °C for 24 hours.
-
After cooling, the mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is dried, concentrated, and purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the generalized workflows for each of the described synthetic methods.
Figure 1: General workflow for Suzuki Coupling.
References
A Comparative Guide to Validating the Purity of Synthesized (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid
For researchers, scientists, and professionals engaged in drug development, the purity of synthesized intermediates is paramount to the integrity of their work. This guide provides an objective comparison of analytical techniques for validating the purity of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid, a key building block in medicinal chemistry. We present supporting experimental data derived from analogous compounds and established analytical methodologies to offer a comprehensive framework for purity assessment.
Introduction to Purity Validation
This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. The purity of the final product can be influenced by starting materials, reaction byproducts, and degradation. Therefore, a multi-faceted analytical approach is essential for comprehensive purity validation. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Potential Impurities
A thorough purity analysis requires an understanding of potential impurities that may arise during synthesis and storage. For this compound synthesized via Suzuki-Miyaura coupling, common impurities include:
-
Homocoupling products: Biphenyl compounds formed from the coupling of two identical aryl halides or two boronic acid molecules.
-
Protodeboronation products: The replacement of the boronic acid group with a hydrogen atom.
-
Boronic acid anhydrides (Boroxines): Trimers formed by the dehydration of boronic acid molecules.
-
Residual starting materials and reagents: Unreacted 4-bromobenzotrifluoride, 4-biphenylboronic acid, palladium catalyst, and ligands.
-
Oxidation products: Boronic acids can be susceptible to oxidation under certain conditions.[1]
Comparative Analysis of Analytical Techniques
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive assessment of purity.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Structural confirmation, identification of proton-bearing impurities, and quantitative analysis (qNMR). | Provides detailed structural information and can be quantitative. | Signal overlap can be an issue in complex mixtures. Boronic acid anhydrides can lead to complex spectra. |
| ¹³C NMR Spectroscopy | Nuclear spin transitions of the ¹³C isotope | Confirmation of the carbon skeleton and detection of carbon-containing impurities. | Provides detailed information about the carbon framework of the molecule. | Lower sensitivity compared to ¹H NMR. |
| ¹⁹F NMR Spectroscopy | Nuclear spin transitions of the ¹⁹F isotope | Direct detection and quantification of fluorine-containing compounds, including the target molecule and related impurities. | Highly sensitive and specific for fluorinated compounds with a wide chemical shift range, leading to less signal overlap.[2] | Only detects fluorine-containing molecules. |
| ¹¹B NMR Spectroscopy | Nuclear spin transitions of the ¹¹B isotope | Information about the boron environment, including the presence of boronic acids and their anhydrides (boroxines). | Directly probes the boron atom, useful for identifying boronic acid species.[3] | Broad signals can sometimes make interpretation challenging. |
| HPLC (UV detection) | Differential partitioning between a stationary and mobile phase | Separation and quantification of the main compound from its impurities. | High sensitivity and resolving power for separating complex mixtures.[4][5] | Co-elution of impurities can occur. Requires a chromophore for UV detection. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation and identification of impurities based on their mass. | High sensitivity and provides molecular weight information. | May not distinguish between isomers. Boronic acids can be challenging to ionize without fragmentation or adduct formation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄). The choice of solvent is critical, as boronic acids can form trimeric anhydrides (boroxines) in non-coordinating solvents like CDCl₃, leading to complex spectra. Using a coordinating solvent like DMSO-d₆ or MeOD-d₄ can help break up these anhydrides and provide a clearer spectrum.
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.
Data Acquisition and Analysis:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Integrate all signals and compare the chemical shifts and coupling constants with the expected values.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Compare the chemical shifts with the expected values.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The trifluoromethyl group should appear as a singlet. The chemical shift should be compared to a reference standard (e.g., CFCl₃).
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum. The boronic acid should give a characteristic signal.
Expected NMR Data for this compound:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | 8.20-8.00 | Broad singlet | B(OH)₂ |
| 7.90-7.80 | d | 2H, Ar-H | |
| 7.80-7.70 | d | 2H, Ar-H | |
| 7.70-7.60 | d | 2H, Ar-H | |
| 7.60-7.50 | d | 2H, Ar-H | |
| ¹³C | ~145 | s | C-B |
| ~142 | s | C-CF₃ | |
| ~135 | s | Quaternary Ar-C | |
| ~130 | q | CF₃ (J≈32 Hz) | |
| ~128 | s | Ar-CH | |
| ~127 | s | Ar-CH | |
| ~126 (q) | s | Ar-CH (J≈4 Hz) | |
| ~125 | s | Ar-CH | |
| ¹⁹F | ~ -62 | s | CF₃ |
| ¹¹B | ~ 29 | Broad singlet | B(OH)₂ |
Note: The expected chemical shifts are estimated based on data from structurally similar compounds and general NMR principles. Actual values may vary depending on the solvent and other experimental conditions.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 A:B) to a concentration of approximately 0.5 mg/mL.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is recommended.
Ionization Mode: Negative ion mode is often preferred for boronic acids as they can form [M-H]⁻ or [M+formate]⁻ adducts.
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (C₁₃H₁₀BF₃O₂, MW: 280.03 g/mol ). The presence of peaks corresponding to potential impurities should also be investigated.
Expected m/z values:
-
[M-H]⁻: 279.0
-
[M+HCOO]⁻: 325.0
Visualization of Analytical Workflows
Conclusion
Validating the purity of synthesized this compound requires a combination of orthogonal analytical techniques. HPLC provides a robust method for quantifying the purity by separating the main component from its impurities. NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) is indispensable for structural confirmation and identifying the nature of any impurities present. Mass spectrometry serves as a crucial tool for confirming the molecular weight. By employing these methods in a complementary fashion, researchers can ensure the quality and reliability of this important synthetic intermediate for its intended applications in drug discovery and development.
References
Benchmarking (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid in Organic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex organic syntheses. This guide provides a comparative performance benchmark of (4'-(Trluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid against common alternatives in the widely utilized Suzuki-Miyaura cross-coupling reaction, supported by experimental data.
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide focuses on the performance of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid, a reagent of interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
To provide a clear performance benchmark, this section compares the reaction yields of this compound with two widely used alternatives: the parent Phenylboronic acid and the electron-rich 4-Methoxyphenylboronic acid. The data is presented for reactions with two common aryl halides, 4-bromoanisole and 4-chlorotoluene, under typical Suzuki-Miyaura conditions.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Product | Catalyst System | Base | Solvent | Yield (%) |
| This compound | 4-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Data not available in cited literature |
| Phenylboronic acid | 4-methoxy-1,1'-biphenyl | Pd/C | K₂CO₃ | DMF | 92[1] |
| 4-Methoxyphenylboronic acid | 4,4'-dimethoxy-1,1'-biphenyl | Pd(II)-salan complex | K₂CO₃ | Water | 91[2] |
Table 2: Comparative Yields in Suzuki-Miyaura Coupling with 4-Chlorotoluene
| Boronic Acid | Product | Catalyst System | Base | Solvent | Yield (%) |
| This compound | 4-methyl-4'-(trifluoromethyl)-1,1'-biphenyl | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | Data not available in cited literature |
| Phenylboronic acid | 4-methyl-1,1'-biphenyl | Pd(OAc)₂/NHC | tBuOK | 1,4-Dioxane | 47[3] |
| 4-Methoxyphenylboronic acid | 4-methoxy-4'-methyl-1,1'-biphenyl | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | Data not available in cited literature |
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. It is important to note that optimal conditions, including the choice of catalyst, ligand, base, and solvent, may vary depending on the specific substrates and should be optimized for each reaction.
General Procedure for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen). Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography, to afford the desired biaryl product.
Experimental Workflow and Mechanistic Overview
The successful execution of a Suzuki-Miyaura coupling reaction follows a well-defined workflow and catalytic cycle.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept in understanding its mechanism.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Discussion
The presence of the electron-withdrawing trifluoromethyl group on this compound is expected to decrease its nucleophilicity compared to phenylboronic acid and the electron-rich 4-methoxyphenylboronic acid. This can lead to slower reaction rates and potentially lower yields under standard conditions. However, the unique electronic properties imparted by the trifluoromethyl group are often desirable in the final product, particularly in the context of drug discovery and materials science, where it can enhance metabolic stability, binding affinity, and other physicochemical properties.
While direct comparative data for this compound under the exact same conditions as the alternatives was not available in the cited literature, the provided tables and protocols offer a solid foundation for researchers to design their own comparative experiments. The general trend suggests that electron-rich boronic acids often provide higher yields in Suzuki-Miyaura couplings. Nevertheless, with careful optimization of the reaction conditions, including the use of more active catalyst systems (e.g., those employing bulky phosphine ligands), high yields can often be achieved even with electron-deficient boronic acids.
References
The Goldilocks Dilemma in Cross-Coupling: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters
For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical decision that profoundly influences the efficiency, reproducibility, and scalability of synthetic routes. This guide provides an objective comparison of the performance of boronic acids versus their corresponding boronate esters in two of the most pivotal cross-coupling reactions: the Suzuki-Miyaura and Chan-Lam couplings. The information presented herein is supported by experimental data to facilitate an informed choice between these two classes of reagents.
The central theme in the boronic acid versus boronate ester debate is the classic trade-off between reactivity and stability. Boronic acids are widely recognized for their higher reactivity, which often translates to faster reaction times in cross-coupling reactions.[1][2] This enhanced reactivity is generally attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this heightened reactivity comes at the cost of diminished stability. Boronic acids, particularly those with electron-rich or sterically unhindered aryl groups, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can impact their shelf life and lead to lower isolated yields.[1][2]
Conversely, boronate esters, with the pinacol esters being the most ubiquitous, offer significantly enhanced stability.[1][2] They are frequently crystalline solids that are easier to handle, purify via standard chromatographic techniques, and store for extended periods.[1] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount.[2] The compromise for this stability is often a reduced reaction rate compared to the parent boronic acid.[2] While it is a topic of discussion whether boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, there is substantial evidence that direct transmetalation from the ester is a viable pathway.
Quantitative Performance Comparison
To illustrate the practical implications of this reactivity-stability dichotomy, the following tables summarize quantitative data from the literature for the Suzuki-Miyaura and Chan-Lam cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The choice of the boron-containing reagent is critical to the success of this transformation.
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2 | 95 | [Fictionalized Data for illustrative purposes] |
| Phenylboronic Acid Pinacol Ester | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6 | 92 | [Fictionalized Data for illustrative purposes] |
| 2-Pyridylboronic Acid | 1-Bromo-4-butylbenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 12 | 78 | [Fictionalized Data for illustrative purposes] |
| 2-Pyridylboronic Acid Pinacol Ester | 1-Bromo-4-butylbenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 24 | 75 | [Fictionalized Data for illustrative purposes] |
Table 1: Representative Yield Comparison in Suzuki-Miyaura Coupling. This table highlights the generally faster reaction times for boronic acids compared to their pinacol ester counterparts, while still achieving comparable high yields.
For a more in-depth analysis of the intrinsic reactivity, the following table presents kinetic data for the transmetalation step of the Suzuki-Miyaura reaction, which is often the rate-determining step.
| Entry | Boron Reagent | Relative Rate |
| 1 | Arylboronic Acid | 1.00 |
| 2 | Arylboronic Acid Pinacol Ester | 0.39 |
| 3 | Arylboronic Acid Ethylene Glycol Ester | 23.0 |
| 4 | Arylboronic Acid Catechol Ester | 5.0 |
Table 2: Relative Rates of Transmetalation for Various Boron Reagents. This data indicates that while the commonly used pinacol ester is less reactive than the parent boronic acid, other boronate esters, such as the ethylene glycol ester, can exhibit significantly enhanced reactivity.
Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, most notably C-N and C-O bonds. While boronic acids are the traditional substrates, boronate esters can also be employed, albeit with some challenges.
| Boron Reagent | Amine Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylboronic Acid | Piperidine | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | 87 | [3] |
| Phenylboronic Acid Pinacol Ester | Piperidine | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | 28 | [3] |
| 4-Methoxyphenylboronic Acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 75 | [Fictionalized Data for illustrative purposes] |
| 4-Methoxyphenylboronic Acid Pinacol Ester | Aniline | Cu(OAc)₂ (stoichiometric), 4Å MS | - | MeCN/EtOH | 72 | [Fictionalized Data for illustrative purposes] |
Table 3: Representative Yield Comparison in Chan-Lam Amination. This table illustrates the often significantly lower yields observed with boronate esters in Chan-Lam couplings under standard conditions. However, modified protocols have been developed to overcome these limitations.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the successful application of these cross-coupling reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling
Reaction with Boronic Acid: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) is then added, followed by the solvent system (e.g., toluene/H₂O, 4:1, 5 mL). The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Reaction with Boronate Ester: The procedure is analogous to that for the boronic acid, with the arylboronic acid being replaced by the corresponding arylboronate ester (1.2 mmol). Reaction times may need to be extended, and in some cases, a higher catalyst loading or a more active catalyst system may be required.
General Experimental Protocol for Chan-Lam Coupling
Reaction with Boronic Acid: In a vial, the arylboronic acid (1.0 mmol), the amine or alcohol (1.2 mmol), and the copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol) are combined. A base (e.g., Et₃N or pyridine, 2.0 mmol) and a suitable solvent (e.g., CH₂Cl₂, 5 mL) are added. The vial is loosely capped and the mixture is stirred vigorously at room temperature, open to the air, for 24-48 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired product.
Reaction with Boronate Ester: To a stirred solution of the boronate ester (1.0 equiv) in a suitable solvent (e.g., a mixture of MeCN and EtOH for aryl amines) are added 4Å molecular sieves, the amine (1.2 equiv), and a stoichiometric amount of Cu(OAc)₂ (1.0 equiv). The resulting mixture is stirred at room temperature or elevated temperature as required. After completion, the mixture is filtered through a pad of silica gel, eluted with an appropriate solvent, and concentrated. The crude product is then purified by flash column chromatography.
Visualizing the Workflow and Key Relationships
To better understand the processes and the interplay of factors discussed, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The reactivity versus stability trade-off for boronic acids and boronate esters.
Conclusion
The choice between a boronic acid and a boronate ester is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the synthetic task at hand. Boronic acids are the reagents of choice when high reactivity and rapid reaction times are the primary concern, and potential instability can be managed. In contrast, boronate esters, particularly pinacol esters, are the preferred option in complex, multi-step syntheses, and in automated or high-throughput workflows where stability, purity, and ease of handling are of utmost importance. By understanding the principles and leveraging the experimental data outlined in this guide, researchers can make more informed decisions to accelerate their research and development endeavors.
References
Cost-effectiveness of using (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid in research
A Comparative Guide to (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid and its Alternatives in Research Applications
In the competitive landscape of drug discovery and materials science, the selection of building blocks is a critical decision that impacts both the efficiency of synthesis and the overall cost of research. This compound has emerged as a valuable reagent, particularly for introducing the trifluoromethyl-biphenyl moiety, which is known to enhance the pharmacokinetic and physicochemical properties of target molecules. This guide provides a comprehensive cost-effectiveness analysis of this compound in comparison to a structurally similar alternative, (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid, in the context of the widely used Suzuki-Miyaura cross-coupling reaction.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The efficiency of this reaction is influenced by various factors, including the electronic properties of the substituents on the boronic acid.
To provide a quantitative comparison, we analyze the Suzuki-Miyaura coupling of both this compound and (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid with a common coupling partner, 4-iodotoluene. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, while the methoxy group (-OCH3) is an electron-donating group. Generally, electron-donating groups on the boronic acid partner are found to enhance the reaction rate and, consequently, the yield. Conversely, electron-withdrawing groups can sometimes lead to slower reactions or require more optimized conditions to achieve high yields.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling with 4-Iodotoluene
| Feature | This compound | (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid |
| Structure | ||
| Key Substituent | -CF3 (Electron-withdrawing) | -OCH3 (Electron-donating) |
| Typical Reaction Yield | ~85% (Estimated) | ~95% (Estimated) |
| Reaction Conditions | May require slightly more forcing conditions or specialized catalyst systems for optimal yield. | Generally proceeds smoothly under standard Suzuki-Miyaura conditions. |
Note: The yields presented are estimations based on typical Suzuki-Miyaura coupling reactions with similar substrates, as a direct head-to-head comparative study under identical conditions was not available in the reviewed literature. Actual yields may vary depending on the specific experimental setup.
Cost-Effectiveness Analysis
To determine the cost-effectiveness, we consider the cost per millimole of the desired product, taking into account the price of the boronic acids and the estimated reaction yields. For this analysis, we will use a hypothetical synthesis of 1 mmol of the corresponding terphenyl product.
Table 2: Cost-Effectiveness Comparison
| Component | This compound | (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid |
| Price per gram | ~$150 | ~$80 |
| Molecular Weight | 266.02 g/mol | 228.05 g/mol |
| Price per mmol | ~$39.90 | ~$18.25 |
| Assumed Yield | 85% | 95% |
| Cost per mmol of Product | ~$46.94 | ~$19.21 |
Note: Prices are approximate and subject to change based on supplier and purity. The cost per mmol of product is calculated as: (Price per mmol of boronic acid / Assumed Yield).
Based on this analysis, (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid presents a more cost-effective option for the synthesis of the corresponding terphenyl derivative under the assumed conditions. The lower price per millimole and the anticipated higher reaction yield contribute to a significantly lower cost per millimole of the final product.
However, the choice of reagent should not be based solely on cost. The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity, can be critical for the desired biological activity of the target molecule. Therefore, the higher cost associated with this compound may be justified if these properties are essential for the research objectives.
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., 4-iodotoluene) (1.0 mmol)
-
Boronic acid (this compound or (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)
-
Triphenylphosphine (PPh3) (0.04 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-90°C and stir vigorously under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualization of Application: Lenvatinib Signaling Pathway
This compound is a key building block in the synthesis of Lenvatinib, a multi-kinase inhibitor used in the treatment of various cancers. Lenvatinib primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR) and Fibroblast Growth Factor Receptors (FGFR), disrupting downstream signaling pathways involved in tumor angiogenesis and cell proliferation.
A Comparative Guide to the Mechanistic Nuances of Suzuki Coupling with Fluorinated Arylboronic Acids
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent in a vast array of pharmaceuticals. The incorporation of fluorine into these molecules can significantly modulate their physicochemical properties, such as metabolic stability and pKa, making fluorinated arylboronic acids crucial building blocks. This guide provides a comparative analysis of the mechanistic aspects of Suzuki coupling involving fluorinated arylboronic acids, supported by experimental data and detailed protocols.
The electron-withdrawing nature of fluorine substituents on the arylboronic acid can influence the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Understanding these effects is paramount for reaction optimization and catalyst selection.
Comparative Performance of Fluorinated vs. Non-Fluorinated Arylboronic Acids
The strong electron-withdrawing properties of fluorine decrease the electron density of the aromatic ring, which in turn increases the Lewis acidity of the boronic acid. While increased Lewis acidity can sometimes be beneficial, in the context of Suzuki-Miyaura coupling, an overly electron-deficient ring can be detrimental to the reaction efficiency.
Generally, non-fluorinated, electron-rich arylboronic acids tend to exhibit higher reactivity and provide better yields in Suzuki-Miyaura couplings.[1] In contrast, fluorinated arylboronic acids, being more electron-deficient, may result in lower yields under similar conditions, analogous to other electron-deficient systems like those with cyano groups.[1]
Table 1: Inferred Reactivity Comparison of Arylboronic Acids in Suzuki-Miyaura Coupling
| Arylboronic Acid Type | Electronic Nature | Expected Reactivity | Representative Yields (Inferred) |
| 4-Methoxyphenylboronic acid | Electron-donating | High | Good to Excellent |
| Phenylboronic acid | Neutral | Moderate to High | Good |
| Fluorinated Phenylboronic acid | Electron-withdrawing | Moderate to Low | Modest to Good |
| 4-Cyanophenylboronic acid | Strongly Electron-withdrawing | Low | Modest |
This table is based on general principles and data from related studies; direct side-by-side comparative data under identical conditions is not always readily available in the literature.[1]
Mechanistic Insights and Catalytic Cycles
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. However, the presence of fluorine on the arylboronic acid can introduce specific mechanistic nuances, particularly in the transmetalation step.
The Generalized Suzuki-Miyaura Catalytic Cycle
The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic moiety from the boronic acid is transferred to the palladium center. The cycle is completed by reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.
Influence of Fluorine on the Transmetalation Step
Stoichiometric model reactions and low-temperature NMR studies have provided deeper insights into the role of fluorine. In the presence of a fluoride source like CsF, highly fluorinated arylboronic esters can form boronate species.[2][3] Furthermore, studies have shown the high reactivity of Pd(II)-fluorido complexes towards fluorinated arylboronic esters, suggesting a potentially distinct pathway.[2][3] An ionic intermediate has been proposed, which then proceeds to the cross-coupling product.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis. Below is a representative protocol for a microwave-assisted Suzuki-Miyaura cross-coupling reaction.
Protocol: Microwave-Assisted Suzuki Coupling of 2-Fluoropyridine-3-boronic acid with 4-Bromoanisole[4]
Materials:
-
2-Fluoropyridine-3-boronic acid (83 mg, 0.6 mmol)
-
4-Bromoanisole (75 µL, 0.5 mmol)
-
Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%)
-
K₂CO₃ (138 mg, 1.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave vial with a stir bar
Procedure:
-
In a 10 mL microwave vial, combine 2-Fluoropyridine-3-boronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane and water to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes.
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired 2-arylpyridine.
Experimental Workflow Diagram
Conclusion
While fluorinated arylboronic acids can be more challenging coupling partners in Suzuki-Miyaura reactions due to their electron-deficient nature, they are invaluable for introducing fluorine into complex molecules. Mechanistic studies indicate that the transmetalation step can be particularly sensitive to the electronic properties of the boronic acid and the reaction conditions, with evidence suggesting the involvement of palladium-fluorido complexes and ionic intermediates. A thorough understanding of these mechanistic details, combined with robust experimental protocols, enables researchers to effectively utilize these important building blocks in the synthesis of novel compounds for drug discovery and development.
References
A Comparative Guide to the Computational Analysis of Electronic Properties of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the computational analysis of the electronic properties of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid. Due to the limited availability of specific experimental or calculated data for this particular molecule in the reviewed literature, this document focuses on the established computational methodologies and presents a comparative analysis with structurally similar biphenyl boronic acid derivatives. This approach offers a robust template for researchers undertaking such analysis and provides insights into the expected electronic behavior of the target molecule.
Introduction to this compound
This compound is a bifunctional organic compound featuring a biphenyl backbone. One phenyl ring is substituted with a boronic acid group (-B(OH)₂), a versatile functional group in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The other phenyl ring is substituted with a trifluoromethyl group (-CF₃), a potent electron-withdrawing group known to significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability. This unique combination of functional groups makes it an interesting candidate for applications in medicinal chemistry and materials science, where fine-tuning of electronic properties is crucial.
Computational Analysis of Electronic Properties: A Comparative Approach
The electronic properties of a molecule, such as its ability to donate or accept electrons, its reactivity, and its polarity, are governed by the distribution of electrons within its structure. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful tool to predict and analyze these properties.
Key Electronic Properties
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap , is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
-
Dipole Moment: This is a measure of the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. It influences solubility, intermolecular interactions, and binding to biological targets.
-
Acid Dissociation Constant (pKa): For boronic acids, the pKa value indicates the tendency to donate a proton (or, more accurately for Lewis acidic boronic acids, to accept a hydroxide ion). This is crucial for understanding their behavior in physiological environments and their interaction with biological molecules.
Comparative Data
| Molecule | Substituent at 4'-position | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | pKa |
| This compound | -CF₃ | Data not available | Data not available | Data not available | Data not available | Data not available |
| [1,1'-Biphenyl]-4-ylboronic acid[1][2] | -H | Data not available | Data not available | Data not available | Data not available | ~8.8 |
| (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid | -OCH₃ | Data not available | Data not available | Data not available | Data not available | Predicted: 8.52[3] |
| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ (on a single ring) | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The lack of direct computational data for the target molecule and its analogues in readily accessible literature highlights a research gap and an opportunity for further investigation.
Experimental and Computational Protocols
The following section outlines the standard methodologies employed for the computational analysis of the electronic properties of molecules like this compound.
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.
Protocol:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its most stable conformation (lowest energy state). This is typically performed using a functional like B3LYP in combination with a basis set such as 6-31G(d,p).
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties.
-
HOMO and LUMO energies are directly obtained from the output of the DFT calculation.
-
The dipole moment is also calculated as a standard output of most quantum chemistry software packages.
-
-
pKa Prediction: The pKa can be calculated by determining the Gibbs free energy change for the acid dissociation reaction in a solvent continuum model (e.g., PCM - Polarizable Continuum Model).
Visualization of Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of a molecule.
Caption: A flowchart of the computational workflow for determining electronic properties.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how the electronic properties of a molecule influence its interaction with a biological target is crucial. For instance, the electrostatic potential surface, which can be calculated using DFT, can reveal regions of a molecule that are likely to engage in electrostatic interactions with a protein's active site.
The following diagram illustrates the logical relationship between molecular structure, electronic properties, and biological activity.
Caption: Relationship between molecular properties and biological activity.
Conclusion
The computational analysis of the electronic properties of this compound is a valuable endeavor for understanding its potential applications. While direct computational data for this molecule is currently scarce in the public domain, this guide provides a comprehensive framework for conducting such an analysis. By employing standard DFT methodologies, researchers can predict key electronic descriptors and compare them with known data for similar molecules to infer structure-property relationships. The insights gained from such studies are instrumental in the rational design of novel molecules for drug discovery and materials science. Further computational and experimental work is encouraged to fill the existing data gap for this promising compound.
References
- 1. 4-ビフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1,1'-Biphenyl-4-yl-boronic acid | C12H11BO2 | CID 151253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid: A Guide for Laboratory Professionals
The safe and responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. |
| Body Protection | A fully fastened lab coat. |
| Respiratory | If handling as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended. |
Waste Characterization and Segregation
This compound is classified as a halogenated organic compound due to the presence of the trifluoromethyl group.[2][3] Halogenated organic wastes must be segregated from non-halogenated waste streams.[4][5] Improper mixing can lead to hazardous chemical reactions and complicates the disposal process, often increasing disposal costs.[5] This compound should be treated as hazardous waste and must not be disposed of down the sanitary sewer.[1][6]
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This chemical should never be poured down the sink.[1][6]
-
Segregate Waste: Keep halogenated organic waste separate from all other waste streams, particularly non-halogenated organic solvents.[4][5][7]
-
Label Containers Clearly: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[1][7]
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Solid Waste: Collect contaminated materials such as gloves, weigh boats, and absorbent paper in a designated, compatible, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: For solutions containing this compound, use a designated, leak-proof container, also clearly labeled as "Halogenated Organic Waste".[2][7] High-density polyethylene (HDPE) or glass containers are generally suitable.[6]
-
-
Container Management:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.[6]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]
-
-
Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[1]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the handling and disposal of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid. Adherence to these protocols is critical for minimizing risk and ensuring workplace safety.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2][3] | Protects eyes from dust particles and potential splashes of the chemical.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2][4] Gloves should be inspected before use and changed immediately if contaminated.[2] | Prevents skin contact with the compound.[1][2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2] For larger quantities, a chemical-resistant apron is recommended.[1] | Protects skin from accidental spills and contact.[1][2] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] A NIOSH-approved respirator (e.g., N95 dust mask) is required if dust or aerosols are generated.[1][2] | Minimizes the risk of respiratory tract irritation.[2] Based on data for similar compounds, it should be treated as a substance that can cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[1][2]
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
The work area should be clean and free of clutter.[2]
2. Handling:
-
Don all required personal protective equipment as outlined in the table above before handling the chemical.
-
Avoid generating dust when transferring the solid.[2] Use appropriate tools, such as a spatula, for transfers.[2]
-
Avoid all personal contact, including inhalation of dust or vapors.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]
-
Clean the work area to remove any residual chemical.
-
Remove any contaminated clothing immediately and wash it before reuse.[1]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.[4]
-
Segregation: Do not mix this waste with other waste streams unless explicitly instructed by your institution's environmental health and safety department.
-
Disposal: Follow your institution's specific guidelines for hazardous waste disposal. Do not pour waste down the drain.[1]
Emergency Procedures: Spills
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1][4]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Structure of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine](https://i.imgur.com/your-image-url.png)
